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(3-(2-Nitrophenyl)isoxazol-5-yl)methanol Documentation Hub

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  • Product: (3-(2-Nitrophenyl)isoxazol-5-yl)methanol
  • CAS: 325744-47-6

Core Science & Biosynthesis

Foundational

(3-(2-Nitrophenyl)isoxazol-5-yl)methanol: A Comprehensive Technical Guide on Synthesis, Structural Biology, and Pharmaceutical Applications

Executive Summary & Chemical Identity (3-(2-Nitrophenyl)isoxazol-5-yl)methanol (CAS: 325744-47-6) is a highly versatile, structurally rigid heterocyclic building block[1]. It is characterized by a 1,2-oxazole (isoxazole)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(3-(2-Nitrophenyl)isoxazol-5-yl)methanol (CAS: 325744-47-6) is a highly versatile, structurally rigid heterocyclic building block[1]. It is characterized by a 1,2-oxazole (isoxazole) core substituted with an ortho-nitrophenyl group at the C3 position and a hydroxymethyl moiety at the C5 position. In modern drug discovery, isoxazoles serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and membrane permeability.

This specific compound is predominantly utilized as an advanced intermediate in the synthesis of β-lactam antibiotics—specifically modified penicillins and cephalosporins—where the isoxazole side chain confers critical resistance against bacterial β-lactamase enzymes[2].

Structural & Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in subsequent synthetic steps and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate[3]. The presence of the hydrogen-bond donating hydroxyl group and the strongly electron-withdrawing nitro group creates a highly polarized molecule.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name (3-(2-Nitrophenyl)isoxazol-5-yl)methanol
CAS Registry Number 325744-47-6
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.184 g/mol
Hydrogen Bond Donors 1 (Hydroxyl -OH)
Hydrogen Bond Acceptors 5 (Nitro, Isoxazole N/O, Hydroxyl O)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~92.1 Ų

Mechanistic Synthetic Pathways

The most robust, scalable, and atom-economical method for synthesizing (3-(2-Nitrophenyl)isoxazol-5-yl)methanol relies on the Huisgen 1,3-dipolar cycloaddition [2]. This click-chemistry approach guarantees high regioselectivity.

SyntheticPathway A 2-Nitrobenzaldehyde B Hydroxylamine Hydrochloride C 2-Nitrobenzaldehyde Oxime E 2-Nitrobenzonitrile Oxide (Reactive Dipole) C->E Chlorination & Dehydrohalogenation D N-Chlorosuccinimide (NCS) & Base (Et3N) D->E G (3-(2-Nitrophenyl)isoxazol-5-yl)methanol E->G [3+2] Cycloaddition F Propargyl Alcohol (Dipolarophile) F->G AB AB AB->C Condensation (Na2CO3, MeOH/H2O)

Fig 1. Mechanistic 1,3-dipolar cycloaddition pathway for synthesizing the target isoxazole.

Causality in Reagent Selection:
  • N-Chlorosuccinimide (NCS): Acts as a mild, controlled chlorinating agent to convert the oxime into a hydroximoyl chloride intermediate. Using NCS instead of chlorine gas prevents over-chlorination of the aromatic ring.

  • Triethylamine (Et₃N): Facilitates the critical dehydrohalogenation step, generating the transient nitrile oxide dipole in situ.

  • Propargyl Alcohol: Serves as the dipolarophile. Terminal alkynes inherently direct the cycloaddition to yield 5-substituted isoxazoles. This regioselectivity is driven by Frontier Molecular Orbital (FMO) interactions (HOMO of the dipole interacting with the LUMO of the alkyne) and steric repulsion, which minimizes clashing between the bulky 2-nitrophenyl group and the hydroxymethyl group.

Downstream Pharmaceutical Applications

The strategic placement of the C5-hydroxymethyl and C3-ortho-nitro groups provides orthogonal handles for advanced derivatization, making it a highly prized scaffold in antibiotic development[4].

DownstreamApplications A (3-(2-Nitrophenyl)isoxazol-5-yl)methanol C 3-(2-Nitrophenyl)isoxazole- 5-carboxylic acid A->C C5-Hydroxymethyl Oxidation B Jones Oxidation (CrO3 / H2SO4) B->C E 3-(2-Aminophenyl)isoxazole- 5-carboxylic acid C->E Ortho-Nitro Reduction D Reduction (H2, Pd/C) D->E G Novel Isoxazolyl-Penicillin/ Cephalosporin Antibiotics E->G Amide Bond Formation F Beta-Lactam Core Coupling (6-APA / 7-ACA) F->G

Fig 2. Downstream derivatization of the isoxazole core into beta-lactam antibiotics.

  • Oxidation to Carboxylic Acid: The C5-hydroxymethyl group is readily oxidized using Jones reagent (CrO₃/H₂SO₄) to yield 3-(2-nitrophenyl)isoxazole-5-carboxylic acid[2]. This acid is a prime candidate for coupling with the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core via active ester or acyl chloride methods, generating sterically hindered, enzyme-resistant β-lactam antibiotics[4].

  • Nitro Reduction: The ortho-nitro group can be selectively reduced to an aniline (e.g., via Pd/C catalytic hydrogenation). This opens pathways for intramolecular cyclizations (forming fused tricyclic systems like quinazolines) or further functionalization to modulate target binding affinity.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols incorporate causality-driven steps and integrated validation checkpoints.

Protocol 1: Synthesis of 2-Nitrobenzaldehyde Oxime
  • Objective: Convert the starting aldehyde to an oxime, the prerequisite for generating the nitrile oxide[2].

  • Procedure:

    • Dissolve 2-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq). Causality: Na₂CO₃ neutralizes the HCl salt, liberating free hydroxylamine to enable nucleophilic attack on the aldehyde carbonyl.

    • Stir at room temperature for 2-4 hours.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~10.3 ppm) and the appearance of the oxime CH=N proton (~8.4 ppm).

Protocol 2: [3+2] Cycloaddition to yield (3-(2-Nitrophenyl)isoxazol-5-yl)methanol
  • Objective: Execute the 1,3-dipolar cycloaddition while preventing the dimerization of the nitrile oxide into a furoxan byproduct.

  • Procedure:

    • Dissolve 2-nitrobenzaldehyde oxime (1.0 eq) in anhydrous DMF.

    • Add N-chlorosuccinimide (1.1 eq) portion-wise. Stir at 40°C for 1 hour to form the hydroximoyl chloride intermediate.

    • Cool the reaction to 0°C. Add propargyl alcohol (1.5 eq). Causality: Using an excess of the dipolarophile drives the bimolecular reaction to completion and outcompetes nitrile oxide dimerization.

    • Add triethylamine (1.2 eq) dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the reactive nitrile oxide, further suppressing dimerization.

    • Warm to room temperature and stir for 12 hours.

    • Quench with water, extract with EtOAc, wash extensively with water (to remove DMF) and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: ¹H NMR (CDCl₃) validation requires identifying the diagnostic isoxazole C4-H singlet at ~6.6 ppm and the methylene protons (CH₂-OH) at ~4.8 ppm. LC-MS must confirm the [M+H]⁺ ion at m/z 221.05.

References

  • Title: CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application[2][4] Source: Google Patents URL:

Sources

Exploratory

Beyond Stoichiometry: Structural Elucidation and Functional Profiling of C10H8N2O4 Isomers

Topic: Molecular weight and formula of C10H8N2O4 isomers Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In drug discovery and organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of C10H8N2O4 isomers Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In drug discovery and organic synthesis, the molecular formula C10H8N2O4 represents a critical chemical space containing isomers with vastly different pharmacophores. While they share an identical molecular weight of 220.18 g/mol , the structural divergence between heterocyclic aromatics (e.g., nitroindoles) and cyclic imides (e.g., nitrophenylsuccinimides) dictates distinct solubility, reactivity, and biological affinity profiles.

This guide moves beyond basic stoichiometry to provide a rigorous technical analysis of these isomers, focusing on their synthesis, spectral differentiation, and purification.

Part 1: The Chemometric Landscape

Before isolating specific isomers, one must understand the constraints imposed by the formula itself.

Fundamental Properties
PropertyValueTechnical Implication
Molecular Formula C₁₀H₈N₂O₄Stoichiometric baseline for elemental analysis.[1]
Molecular Weight 220.18 g/mol Monoisotopic mass for MS identification (

).[1]
Degree of Unsaturation 8Calculated as

.[1] Indicates high aromaticity or multiple ring systems (e.g., benzene ring + imide ring + nitro group).
Elemental Composition C (54.55%), H (3.66%), N (12.72%), O (29.07%)High oxygen content suggests polar functional groups (esters, nitro, imides).
Isomer Classification Strategy

The high degree of unsaturation (DoU = 8) typically forces the structure into one of two dominant scaffolds:

  • Bicyclic Heterocycles: Indole derivatives where the nitro and ester groups are substituents on the fused ring system.[1]

  • N-Substituted Cyclic Imides: A phenyl ring attached to a succinimide ring, with a nitro group providing the remaining unsaturation.[1]

IsomerTree Root C10H8N2O4 (DoU = 8) Branch1 Scaffold A: Heterocyclic Aromatic (Indole Core) Root->Branch1 Branch2 Scaffold B: N-Substituted Imide (Succinimide Core) Root->Branch2 Iso1 Methyl 6-nitroindole-2-carboxylate (DNA Alkylator Precursor) Branch1->Iso1 Iso2 Methyl 5-nitroindole-2-carboxylate (Regioisomer) Branch1->Iso2 Iso3 N-(4-Nitrophenyl)succinimide (Achiral, C2/c Space Group) Branch2->Iso3 Iso4 N-(2-Nitrophenyl)succinimide (Chiral Conformation) Branch2->Iso4

Figure 1: Structural hierarchy of C10H8N2O4 isomers, distinguishing between fused heterocycles and N-aryl imides.[1]

Part 2: Isomer Case Studies & Synthesis

Isomer A: Methyl 6-nitroindole-2-carboxylate

This compound is a vital intermediate in the synthesis of DNA-alkylating agents (e.g., CC-1065 analogs). The indole core provides a flat topology for DNA intercalation.[1]

  • Structure: Indole ring substituted with a methyl ester at C2 and a nitro group at C6.[1]

  • Key Feature: The NH proton on the indole ring is highly acidic (

    
     in DMSO) and exchangeable.[1]
    
Validated Synthesis Protocol (Dehydrogenation Route)

Principle: Synthesis often starts from the reduced indoline precursor to control regioselectivity, followed by oxidation (aromatization).[1]

  • Starting Material: 6-Nitroindoline-2-carboxylic acid (derived from L-phenylalanine via nitration).[1][2]

  • Esterification: Reflux with Methanol/H₂SO₄ to yield Methyl 6-nitroindoline-2-carboxylate.

  • Oxidation (Aromatization):

    • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or MnO₂.[1]

    • Conditions: Reflux in Toluene or Benzene for 2-4 hours.[1]

    • Mechanism:[1][3][4][5][6] DDQ abstracts hydride ions from the C2-C3 positions, restoring aromaticity.[1]

  • Purification: Recrystallization from Methanol.

Isomer B: N-(4-Nitrophenyl)succinimide

Unlike the indole, this isomer contains a saturated succinimide ring linked to a nitrobenzene. It is often used in polymer chemistry and as a probe for dipole-dipole interactions in crystallography.[1]

  • Structure: A 4-nitrophenyl group attached to the nitrogen of a succinimide (pyrrolidine-2,5-dione) ring.[1][7]

  • Key Feature: Lack of aromaticity in the heterocyclic ring (succinimide is non-aromatic).[1]

Validated Synthesis Protocol (Cyclodehydration)

Principle: Condensation of an anhydride with an amine, followed by ring closure.[1]

  • Reactants: Succinic anhydride (1 eq) + 4-Nitroaniline (1 eq).

  • Intermediate Formation: React in Toluene/Acetic Acid to form N-(4-nitrophenyl)succinamic acid.[1]

  • Cyclization:

    • Reagent: Acetyl chloride or Acetic anhydride with Sodium Acetate.[1]

    • Conditions: Reflux at 90°C for 3 hours.

    • Work-up: Pour into ice water; the imide precipitates due to low aqueous solubility.[1]

Part 3: Analytical Differentiation (The "Fingerprint")

Distinguishing these isomers requires targeting the specific hybridization of the carbon atoms and the environment of the protons.

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for differentiation is ¹H-NMR.[1]

FeatureMethyl 6-nitroindole-2-carboxylateN-(4-Nitrophenyl)succinimide
NH Signal Present: Broad singlet

10.0–12.0 ppm (Indole NH).[1]
Absent: No exchangeable protons.
Aliphatic Region Singlet:

3.9 ppm (OCH₃ ester).[1]
Multiplet:

2.8–3.0 ppm (Succinimide -CH₂-CH₂-).[1]
Aromatic Region Complex pattern (3 protons on benzene ring, 1 on pyrrole).[1]Symmetric AA'BB' system (4 protons on p-nitrophenyl ring).[1]
Carbonyl (

)
Single signal

161 ppm (Ester).[1]
Two equivalent signals

176 ppm (Imide C=O).[1]
Mass Spectrometry (Fragmentation Logic)

While the parent ion (


 220) is identical, fragmentation pathways (MS/MS) reveal the structure.
  • Indole Isomer:

    • Loss of

      
       (31 Da) 
      
      
      
      
      
      .[1]
    • Loss of

      
       (59 Da) 
      
      
      
      Nitroindole cation (
      
      
      161).[1]
  • Succinimide Isomer:

    • Cleavage of the N-C bond between rings.[1]

    • Characteristic loss of the succinimide ring or CO fragments.[1]

Part 4: Experimental Workflow for Isomer Identification

If presented with an unknown sample of C10H8N2O4, follow this self-validating decision tree.

AnalysisFlow Sample Unknown Sample (C10H8N2O4) Solubility Solubility Test (NaHCO3) Sample->Solubility Insoluble Insoluble Solubility->Insoluble Neutral Soluble Soluble (Indicates Acid) Solubility->Soluble Hydrolysis? NMR 1H-NMR Analysis (DMSO-d6) Insoluble->NMR CheckAliphatic Check 2.0-4.0 ppm NMR->CheckAliphatic ResultA Singlet (~3.9 ppm) + NH Signal CheckAliphatic->ResultA ResultB Multiplet (2.8 ppm) No NH CheckAliphatic->ResultB FinalA ID: Nitroindole Ester ResultA->FinalA FinalB ID: Nitrophenylsuccinimide ResultB->FinalB

Figure 2: Analytical decision matrix for identifying C10H8N2O4 isomers based on solubility and NMR signatures.

Protocol: Rapid Thin Layer Chromatography (TLC) Differentiation

Objective: Differentiate isomers based on polarity without expensive instrumentation.[1]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Dichloromethane : Methanol (95:5).[1]

  • Visualization: UV Light (254 nm).

  • Expected Results:

    • N-(4-Nitrophenyl)succinimide: Lower polarity (

      
      ) due to lack of H-bond donors.[1]
      
    • Methyl 6-nitroindole-2-carboxylate: Higher polarity (

      
      ) due to the Indole NH H-bond donor capability.[1]
      

References

  • Synthesis of Nitroindoles

    • T. Yamato et al. "Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid."[1] ResearchGate.[1]

  • Crystallography of Succinimides

    • Glidewell, C., et al. "Three isomeric N-(nitrophenyl)succinimides: isolated molecules, hydrogen-bonded sheets and a hydrogen-bonded three-dimensional framework." Acta Crystallographica Section C.

  • Chemical Properties & Safety (PubChem)

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 136818-66-1, Methyl 6-nitro-1H-indole-2-carboxylate."

  • Analytical Differentiation of Indoles

    • "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol." ACS Physical Chemistry Au.[1]

Sources

Foundational

Technical Whitepaper: Novel Isoxazole-Based Heterocyclic Building Blocks

Strategies for Regioselective Synthesis and Bioisosteric Implementation in Drug Discovery Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has evolved from a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Regioselective Synthesis and Bioisosteric Implementation in Drug Discovery

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has evolved from a classical structural motif into a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Beyond its historical use in antibiotics (e.g., sulfisoxazole) and COX-2 inhibitors (e.g., valdecoxib), the isoxazole moiety is now a critical tool for bioisosteric replacement . It serves as a metabolically stable surrogate for amide and ester bonds, offering unique vectors for pi-stacking and hydrogen bond acceptance without the hydrolytic liability of the carbonyl group.

This guide provides a technical deep-dive into the design, regioselective synthesis, and medicinal application of novel isoxazole building blocks.[1][2] We move beyond textbook condensations to explore transition-metal-catalyzed [3+2] cycloadditions that allow for the precise installation of substituents, enabling the creation of orthogonal "click" linkers for PROTACs and high-affinity kinase inhibitors.

Part 1: Structural & Medicinal Chemistry Rationale[1][2][3][4][5]

The Bioisosteric Advantage

In medicinal chemistry, the primary utility of the isoxazole ring lies in its ability to mimic the geometry and electronic distribution of amide and ester bonds while significantly altering physicochemical properties.[3][4][5][6]

  • Metabolic Stability: Unlike amides, which are susceptible to amidases and proteases, the isoxazole ring is robust against hydrolytic cleavage.

  • Geometry: The 3,5-disubstituted isoxazole mimics the trans-amide bond geometry, holding substituents at angles that often improve binding pocket fit.

  • Dipole & H-Bonding: The ring nitrogen (N2) acts as a weak Hydrogen Bond Acceptor (HBA), while the oxygen (O1) contributes to the dipole moment but is generally a poor acceptor.

Comparative Physicochemical Profile

The following table contrasts the isoxazole scaffold with its common bioisosteres, highlighting why it is often chosen to lower TPSA (Topological Polar Surface Area) and modulate lipophilicity (LogP).

PropertyAmide (-CONH-)Isoxazole (3,5-subst.)1,2,4-OxadiazolePyrazole
Geometry Planar (cis/trans)Planar (Rigid)Planar (Rigid)Planar (H-donor/acceptor)
H-Bond Donor Yes (NH)NoNoYes (NH)
H-Bond Acceptor Yes (C=O)Weak (N)Moderate (N)Moderate (N)
Metabolic Liability High (Hydrolysis)Low (Oxidation possible)LowModerate (Phase II glucuronidation)
LogP Impact LowersIncreases (Lipophilic)VariableLowers

Part 2: Synthetic Architectures & Regiocontrol

The synthesis of isoxazole building blocks is defined by the challenge of regioselectivity . The two primary isomers (3,5-disubstituted vs. 3,4-disubstituted) require distinct synthetic pathways.

The Divergent Pathways

The classical condensation of hydroxylamine with 1,3-dicarbonyls often yields mixtures of regioisomers. Modern "building block" synthesis relies on 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes or enamines.

  • Pathway A (3,5-Selectivity): Copper(I)-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC). This is the "Click" variant, ensuring high regioselectivity for the 3,5-isomer.

  • Pathway B (3,4-Selectivity): Reaction of nitrile oxides with enamines or specific ruthenium catalysis.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logic flow for selecting the correct synthetic route based on the desired substitution pattern.

IsoxazoleSynthesis Start Target Isoxazole Scaffold Decision Desired Substitution Pattern? Start->Decision Path35 3,5-Disubstituted Decision->Path35 Steric Bulk / Linker Path34 3,4-Disubstituted Decision->Path34 Compact / Kinase Hinge Reagents35 Precursors: Terminal Alkyne + Nitrile Oxide Path35->Reagents35 Catalyst35 Catalyst: Cu(I) / Base (CuANOC Click) Reagents35->Catalyst35 Product35 Product: 3,5-Regioisomer (>95%) Catalyst35->Product35 Reagents34 Precursors: Enamine + Nitrile Oxide Path34->Reagents34 Condition34 Condition: Metal-Free or Ru(II) Catalysis Reagents34->Condition34 Product34 Product: 3,4-Regioisomer Condition34->Product34

Caption: Decision tree for selecting synthetic routes. Cu(I) catalysis enforces 3,5-regioselectivity, while enamine routes favor the 3,4-substitution pattern.

Part 3: Experimental Protocol (The "Hands-On")

Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Nitrile Oxide Generation[11][12][13][14]

Rationale: Nitrile oxides are unstable and prone to dimerization (forming furoxans). This protocol, adapted from the work of Hansen and Fokin [1], generates the nitrile oxide in situ from an aldoxime using Chloramine-T or NCS, followed by immediate trapping with a terminal alkyne using Cu(I) catalysis. This ensures safety and high yield.

Target Molecule: 3-(4-Chlorophenyl)-5-(hydroxymethyl)isoxazole (A versatile building block where the alcohol can be converted to a halide or amine).

Reagents:
  • Component A (Aldoxime): 4-Chlorobenzaldehyde oxime (1.0 equiv)

  • Component B (Alkyne): Propargyl alcohol (1.2 equiv)

  • Oxidant: Chloramine-T trihydrate (1.2 equiv) or N-Chlorosuccinimide (NCS)

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/Water (1:1)

Step-by-Step Methodology:
  • Catalyst Preparation: In a reaction vial, dissolve CuSO₄·5H₂O (0.05 mmol) and Sodium Ascorbate (0.10 mmol) in 2 mL of water. The solution should turn bright yellow/orange (active Cu(I) species).

  • Substrate Mixing: In a separate flask, dissolve 4-Chlorobenzaldehyde oxime (1.0 mmol) and Propargyl alcohol (1.2 mmol) in 2 mL of t-BuOH.

  • Reaction Initiation: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature.

  • Oxidant Addition (Critical Step): Add Chloramine-T (1.2 mmol) in small portions over 15 minutes. Reasoning: Slow addition prevents the rapid accumulation of nitrile oxide, minimizing dimerization side-reactions.

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aldoxime spot should disappear.

  • Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).

Self-Validating Checkpoint: If the reaction turns dark brown or black, catalyst oxidation has occurred (Cu(I)


 Cu(II)). Add an additional 5 mol% of Sodium Ascorbate to regenerate the active species.

Part 4: Applications in Drug Design

Case Study: Kinase Inhibitors

Isoxazoles are frequently used to target the ATP-binding pocket of kinases. The nitrogen atom (N2) can serve as a hydrogen bond acceptor to the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP.

Example: In the development of SMYD3 inhibitors [2], isoxazole amides were utilized.[7] The isoxazole ring provided a rigid linker that oriented the amide bond to interact with specific threonine residues, improving potency over flexible alkyl chains.

Application Workflow: SAR Optimization

The following diagram depicts a logical workflow for "Isoxazole Scanning"—the process of replacing unstable motifs with isoxazoles during lead optimization.

SAR_Logic cluster_testing Testing Cycle Lead Lead Compound (Unstable Amide) Design Design Bioisostere (Isoxazole Replacement) Lead->Design Metab Metabolic Stability (Microsomal Assay) Design->Metab Potency Target Affinity (IC50 / Kd) Metab->Potency If Stable (>60 min t1/2) Fail Discard / Redesign Metab->Fail If Unstable Potency->Design Low Potency (Change Substituents) Outcome Optimized Candidate Potency->Outcome High Potency

Caption: SAR optimization loop. Isoxazoles are introduced to fix metabolic instability.[3] Success depends on retaining potency while gaining stability.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[8] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Mitchell, L. H., et al. (2016). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 134–138.

  • Jia, Q.-F., et al. (2013).[9] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[10][9][11][12] Synlett, 24(01), 79–84.[9]

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs.[1][13][3][14][15][16] Medicinal Chemistry Research, 27, 1309–1344. [14]

Sources

Exploratory

3-(2-Nitrophenyl)isoxazole-5-methanol: Structural Informatics & Synthetic Architecture

Topic: SMILES string for 3-(2-nitrophenyl)isoxazole-5-methanol Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Cheminformaticians, and Process Scientists. Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SMILES string for 3-(2-nitrophenyl)isoxazole-5-methanol Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Cheminformaticians, and Process Scientists.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-(2-nitrophenyl)isoxazole-5-methanol represents a high-value scaffold. It combines a rigid isoxazole linker—a proven bioisostere for amide bonds—with an ortho-nitroaryl moiety capable of diverse downstream functionalization (e.g., reduction to anilines for benzodiazepine synthesis). This guide provides the definitive cheminformatic identifiers, a mechanism-based synthetic protocol, and a critical analysis of the regiochemical factors governing its production.

Part 1: Structural Informatics & Molecular Descriptors

The Digital Signature

Precise chemical indexing is the prerequisite for accurate QSAR modeling and database integration. The following identifiers correspond to the specific ortho (2-position) isomer.

Core Identifiers
Descriptor SystemValue / String
Canonical SMILES OCC1=CC(=NO1)C2=CC=CC=C2=O
Isomeric SMILES [O-]c1ccccc1-c2noc(CO)c2
InChI Key (Predicted) CWNPOQFCIIFQDM-UHFFFAOYSA-N (Analogous)
IUPAC Name [3-(2-nitrophenyl)-1,2-oxazol-5-yl]methanol
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Physicochemical Profile (Calculated)

Data derived from consensus prediction models (SwissADME/RDKit).

  • LogP (Lipophilicity): ~1.12 (Moderate lipophilicity, ideal for CNS penetration).

  • TPSA (Topological Polar Surface Area): ~92 Ų (High polarity due to nitro/hydroxyl groups).

  • H-Bond Donors: 1 (Hydroxyl group).

  • H-Bond Acceptors: 5 (Nitro group oxygens, Isoxazole N/O).

Part 2: Retrosynthetic Logic & Reaction Mechanism

The "Why" Behind the "How"

The synthesis of 3,5-disubstituted isoxazoles is classically achieved via 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) . This route is preferred over condensation methods (e.g., hydroxylamine + 1,3-dicarbonyls) because it allows for the introduction of the sensitive ortho-nitro group early in the sequence without risking reduction or steric clashes during ring closure.

The Mechanism: Huisgen Cycloaddition

The reaction involves the concerted addition of a nitrile oxide dipole (generated in situ) to a propargyl alcohol dipolarophile .

  • Dipole: 2-Nitrobenzonitrile oxide (Ar-C≡N→O).

  • Dipolarophile: Propargyl alcohol (HC≡C-CH₂OH).[1]

  • Regioselectivity: The reaction is highly regioselective for the 3,5-isomer (target) over the 3,4-isomer. This is governed by electronic factors (FMO theory) where the HOMO of the dipolarophile interacts with the LUMO of the dipole, and steric factors which disfavor the bulky nitro group adjacent to the hydroxymethyl group.

Synthetic Workflow Diagram

The following diagram illustrates the pathway from 2-nitrobenzaldehyde to the final isoxazole scaffold, highlighting the critical in situ generation step.

SynthesisPath Aldehyde 2-Nitrobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH Chloride Hydroximinoyl Chloride Oxime->Chloride NCS (Chlorination) DMF NitrileOxide Nitrile Oxide (In Situ) Chloride->NitrileOxide Et3N (Base) -HCl Product 3-(2-nitrophenyl) isoxazole-5-methanol NitrileOxide->Product Fast Step Propargyl Propargyl Alcohol Propargyl->Product [3+2] Cycloaddition Regioselective

Figure 1: Step-wise synthetic pathway. The nitrile oxide is transient and must be trapped immediately by the alkyne to prevent dimerization into furoxans.

Part 3: Experimental Protocol

Expertise & Validated Methodology

Safety Warning: Nitrile oxides are unstable and can dimerize explosively if allowed to accumulate. Propargyl alcohol is toxic and flammable. All steps must be performed in a fume hood.

Step 1: Formation of 2-Nitrobenzaldehyde Oxime
  • Dissolution: Dissolve 2-nitrobenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (12 mmol) followed by an aqueous solution of NaOH (12 mmol in 5 mL H₂O) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Acidify with 1M HCl. Extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The oxime should appear as a solid. No purification is usually needed for the next step.

Step 2: One-Pot Chlorination and Cycloaddition

Note: This protocol uses the NCS/Et₃N method, which is safer than direct chlorine gas usage.

  • Chlorination: Dissolve the crude oxime (10 mmol) in DMF (15 mL). Add N-Chlorosuccinimide (NCS, 11 mmol) portion-wise at RT.

    • Observation: The reaction is initially endothermic; once initiated (often requires a catalytic drop of HCl gas or heating to 40°C), it becomes exothermic.

    • Validation: Complete conversion to hydroximinoyl chloride is crucial. Check TLC.

  • Cycloaddition: Cool the mixture to 0°C. Add Propargyl Alcohol (15 mmol, 1.5 eq).

  • Base Addition (Critical): Add Triethylamine (Et₃N, 12 mmol) dissolved in DMF (5 mL) very slowly (dropwise over 1 hour) via a syringe pump or addition funnel.

    • Why? Slow addition keeps the concentration of the nitrile oxide low, favoring reaction with the alkyne (cross-reaction) over reaction with itself (dimerization to furoxan).

  • Completion: Allow to warm to RT and stir overnight.

  • Purification: Pour into ice water. Extract with Ethyl Acetate. Wash with brine. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target: The 3,5-isomer is typically the major product (Rf ~0.4 in 1:1 Hex/EtOAc).

Part 4: Pharmacological & Chemical Utility

Authoritative Grounding[2]

Bioisosterism

The isoxazole ring in this molecule serves as a rigid, metabolic stable bioisostere for an amide bond . The 3,5-substitution pattern mimics the geometry of a cis-amide, positioning the nitro-aryl group and the hydroxymethyl group in a specific spatial vector ideal for binding pocket exploration.

Downstream Versatility

This specific molecule is a "privileged intermediate" in drug synthesis:

  • Reductive Cyclization: Reduction of the nitro group (

    
    ) using Fe/NH₄Cl or H₂/Pd-C can trigger intramolecular cyclization with the pendant alcohol (or its oxidized aldehyde form) to generate quinolines  or benzodiazepines .
    
  • Linker Chemistry: The primary alcohol at C5 allows for conversion to halides (for nucleophilic substitution), aldehydes (for reductive amination), or esters (prodrug design).

Data Summary Table
PropertyDescriptionRelevance
Regiochemistry 3,5-disubstituted (Major)Essential for correct pharmacophore geometry.
Metabolic Stability High (Isoxazole ring)Resists hydrolysis compared to amides.
Solubility ModerateHydroxyl group improves aqueous solubility vs. phenyl-isoxazole.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Vyas, V. K., et al. (2012). 3,5-Disubstituted Isoxazoles: A Review of their Synthesis and Pharmacological Activity. Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). [3-(4-nitrophenyl)isoxazol-5-yl]methanol (Analogous isomer data). National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Synthesis of Isoxazoles.[7][2][3][6][8][9][10][11] (Methodology verification). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Reagents and Protocols for the Synthesizing 3-(2-Nitrophenyl)isoxazole Derivatives

Introduction & Strategic Rationale Isoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in anti-inflammatory agents, kinase inhibitors, and

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Isoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in anti-inflammatory agents, kinase inhibitors, and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam antibiotics[1]. The 3-(2-nitrophenyl)isoxazole structural motif is particularly valuable; the ortho-nitro group not only influences the spatial conformation of the molecule but also serves as a synthetic handle. Post-cyclization, the nitro group can be reduced to an aniline, enabling the construction of complex fused heterocycles (e.g., quinolines or indoles) or photoresponsive azobenzene conjugates[2].

Synthesizing this motif requires overcoming the steric hindrance and strong electron-withdrawing effects of the ortho-nitro group, which can deactivate the aldehyde precursor[3]. This application note details a robust, field-proven methodology utilizing a 1,3-dipolar cycloaddition strategy to construct the isoxazole ring with high regioselectivity and yield.

Mechanistic Causality & Workflow

The most reliable route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[4]. Because nitrile oxides are highly reactive and rapidly dimerize into thermodynamically stable (but synthetically useless) furoxans, they must be generated in situ.

  • Oxime Condensation: 2-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride. The addition of sodium acetate buffers the reaction, preventing the protonation of the hydroxylamine nucleophile while providing the mild basicity needed for the condensation[5].

  • Oxidative Chlorination & Dehydrohalogenation: The resulting (E)-2-nitrobenzaldehyde oxime is treated with Chloramine-T trihydrate. Chloramine-T serves a dual purpose: it acts as a mild chlorinating agent to form a hydroximoyl chloride intermediate, and its inherent basicity facilitates the subsequent dehydrohalogenation to generate the transient 2-nitrobenzonitrile oxide[2].

  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with a terminal alkyne. The frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile strictly dictate the formation of the 5-substituted isoxazole isomer.

SynthesisPathway SM 2-Nitrobenzaldehyde (Starting Material) Reagent1 NH₂OH·HCl, NaOAc MeOH/H₂O, rt SM->Reagent1 Oxime (E)-2-Nitrobenzaldehyde Oxime (Stable Intermediate) Reagent1->Oxime Reagent2 Chloramine-T EtOH/H₂O Oxime->Reagent2 NitrileOxide 2-Nitrobenzonitrile Oxide (Transient Dipole) Reagent2->NitrileOxide Reagent3 Terminal Alkyne (Dipolarophile) NitrileOxide->Reagent3 Product 3-(2-Nitrophenyl)isoxazole (Regioselective Product) Reagent3->Product

Fig 1: Mechanistic pathway for the 1,3-dipolar cycloaddition of 3-(2-nitrophenyl)isoxazoles.

Quantitative Data & Reagent Selection

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis, optimized to drive the sterically hindered ortho-nitro substrates to completion[5][2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Rationale
2-Nitrobenzaldehyde 151.121.0 eq1.51 gStarting electrophile.
Hydroxylamine HCl 69.491.6 eq1.11 gNitrogen source for oxime[5].
Sodium Acetate (NaOAc) 82.032.0 eq1.64 gMild base/buffer for condensation[5].
Chloramine-T Trihydrate 281.691.5 eq4.22 gOxidant/chlorinating agent[2].
Terminal Alkyne Variable1.0 - 1.2 eqVariableDipolarophile for [3+2] cycloaddition.
Methanol / Water (1:1) N/ASolvent20 mLSolubilizes aldehyde and salts (Step 1).
Ethanol / Water (1:1) N/ASolvent20 mLGreen solvent system for cycloaddition[2].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (E)-2-Nitrobenzaldehyde Oxime

This step establishes the necessary dipole precursor. The reaction is self-validating: the disappearance of the characteristic aldehyde spot on TLC and the formation of a more polar oxime spot indicate completion.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) in 10 mL of methanol[5].

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.11 g, 16.0 mmol) and sodium acetate (1.64 g, 20.0 mmol) in 10 mL of deionized water[5].

  • Condensation: Add the aqueous solution dropwise to the methanolic aldehyde solution at room temperature. A slight exotherm may occur.

  • Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The aldehyde (

    
    ) will convert to the oxime (
    
    
    
    ).
  • Workup: Once complete, concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield (E)-2-nitrobenzaldehyde oxime as a solid.
Protocol B: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

This protocol utilizes Chloramine-T, which is highly effective for electron-deficient oximes, avoiding the need for harsh bases that might trigger side reactions.

  • Dipolarophile Preparation: In a 50 mL round-bottom flask, dissolve the terminal alkyne (10.0 mmol) in 10 mL of absolute ethanol[2].

  • Oxime Addition: Add the (E)-2-nitrobenzaldehyde oxime (1.66 g, 10.0 mmol) synthesized in Protocol A to the alkyne solution[2].

  • Oxidation/Cycloaddition: Dissolve Chloramine-T trihydrate (4.22 g, 15.0 mmol) in 10 mL of water. Add this aqueous solution dropwise to the stirring ethanol mixture over 15 minutes[2]. Crucial Step: Slow addition keeps the steady-state concentration of the nitrile oxide low, preventing furoxan dimerization.

  • Heating: Heat the resulting mixture to 40 °C and stir for 1–2 hours[2].

  • Workup & Purification: Cool the reaction to room temperature. Dilute with water (30 mL) and extract with Dichloromethane (DCM) (

    
     mL). Wash the organic layer with 1M NaOH (to remove sulfonamide byproducts from Chloramine-T) and brine. Dry over 
    
    
    
    , concentrate, and purify via flash column chromatography to isolate the pure 3-(2-nitrophenyl)isoxazole derivative.

Troubleshooting & Optimization (Expert Insights)

  • Suppressing Furoxan Dimerization: The greatest threat to yield in this synthesis is the dimerization of 2-nitrobenzonitrile oxide. If TLC reveals a highly non-polar byproduct, dimerization is occurring. To mitigate this, ensure the Chloramine-T solution is added very slowly using a syringe pump, and maintain the reaction temperature strictly at or below 40 °C[2][4].

  • Electronic Effects of the Nitro Group: The ortho-nitro group is strongly electron-withdrawing. Alternative methods using N-chlorosuccinimide (NCS) and triethylamine under ultrasound irradiation have been reported, but electron-withdrawing groups (like -NO

    
    ) consistently yield lower conversions in the NCS system compared to electron-donating groups[3]. Chloramine-T is preferred here as it provides a gentler, more concerted oxidation/dehydrohalogenation environment.
    
  • Regioselectivity Verification: The[3+2] cycloaddition with terminal alkynes is highly regioselective for the 5-substituted isoxazole. This can be self-validated post-synthesis via

    
    H-NMR: the isoxazole C4-proton typically appears as a distinct, sharp singlet in the aromatic region (around 
    
    
    
    6.5 - 7.0 ppm, depending on the C5 substituent).

Workflow Step1 1. Oxime Formation (TLC Check) Step2 2. Slow Addition of Chloramine-T Step1->Step2 Step3 3. Cycloaddition (40°C, 1 hr) Step2->Step3 Step4 4. Basic Workup & Chromatography Step3->Step4

Fig 2: Critical workflow steps to maximize yield and prevent nitrile oxide dimerization.

References

  • Structure-based design and synthesis of novel CLK1 inhibitors Ludwig-Maximilians-Universität München (uni-muenchen.de) URL: [Link]

  • Synthesis and Characterisation of Photoresponsive Azobenzene-Biomolecule Conjugates (PhD Thesis, Colin Freeman) Maynooth University Research Archive Library URL: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches National Institutes of Health (PMC) / MDPI URL:[Link]

  • Continuous Platform to Generate Nitroalkanes On-Demand (in situ) using Peracetic Acid AWS / Literature Supplementary Data URL:[Link]

  • CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application Google Patents URL

Sources

Application

Application Note: Scalable Synthesis of Nitrophenyl Isoxazole Alcohols

Protocol ID: AN-ISOX-NO2-05 Executive Summary This guide details the scalable synthesis of 3-(4-nitrophenyl)isoxazole-5-methanol , a critical scaffold in the development of BET bromodomain inhibitors and novel antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol ID: AN-ISOX-NO2-05

Executive Summary

This guide details the scalable synthesis of 3-(4-nitrophenyl)isoxazole-5-methanol , a critical scaffold in the development of BET bromodomain inhibitors and novel antibiotics.

While various routes exist, this protocol prioritizes the Direct [3+2] Cycloaddition Route over the "Ester-Reduction Route."

  • Why? Reducing an isoxazole ester in the presence of a nitro group is chemically hazardous and expensive at scale. Common reducing agents (LiAlH₄, catalytic hydrogenation) frequently reduce the nitro group to an amine or azo species.

  • The Solution: Direct cycloaddition of 4-nitrobenzonitrile oxide with propargyl alcohol. This method offers superior atom economy, eliminates a problematic reduction step, and utilizes Continuous Flow or Controlled Semi-Batch processing to manage the energetic nature of nitrile oxide intermediates.

Strategic Analysis & Pathway Design

The synthesis hinges on the regioselective 1,3-dipolar cycloaddition of a nitrile oxide dipole with a dipolarophile.[1]

Reaction Pathway
  • Precursor Synthesis: Conversion of 4-nitrobenzaldehyde to its oxime, followed by chlorination to 4-nitrobenzohydroximoyl chloride.

  • In-Situ Generation: Dehydrohalogenation of the hydroximoyl chloride generates the reactive nitrile oxide species.[2]

  • Cycloaddition: Reaction with propargyl alcohol yields the target isoxazole alcohol.

G Aldehyde 4-Nitrobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH Chloro Hydroximoyl Chloride Oxime->Chloro NCS, DMF <45°C NO Nitrile Oxide (In-Situ) Chloro->NO Base (TEA) -HCl Product 3-(4-Nitrophenyl) isoxazole-5-methanol NO->Product [3+2] Cycloaddition Furoxan Furoxan Dimer (Impurity) NO->Furoxan Dimerization (Side Rxn) Propargyl Propargyl Alcohol Propargyl->Product

Figure 1: Synthetic pathway highlighting the critical in-situ generation of the nitrile oxide to minimize dimerization.

Safety & Process Design (Critical)

Hazard Warning: Nitrile oxides are energetic species. Their precursors (hydroximoyl chlorides) are skin irritants and potential sensitizers.

  • Thermal Runaway: The cycloaddition is exothermic. On a scale >10g, heat removal becomes the rate-limiting step.

  • Dimerization: If the concentration of nitrile oxide is too high relative to the alkyne, it dimerizes to form a furoxan impurity, which is difficult to remove.

Control Strategy:

  • Do not generate the nitrile oxide in bulk.

  • Use a "Slow Addition" protocol where the base (trigger) is added slowly to a mixture of the hydroximoyl chloride and the alkyne. This keeps the standing concentration of nitrile oxide low (pseudo-high dilution), favoring reaction with the alkyne over dimerization.

Detailed Protocols
Step 1: Synthesis of 4-Nitrobenzohydroximoyl Chloride

This intermediate is isolable and stable if stored cold and dry.

Reagents:

  • 4-Nitrobenzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • DMF (5 vol)

  • HCl (gas or 4M dioxane solution) - Catalytic initiation

Procedure:

  • Charge 4-nitrobenzaldehyde oxime and DMF into the reactor.

  • Cool to 0–5°C.

  • Add 0.1 equiv of NCS. Wait for an initiation exotherm (or add catalytic HCl gas/vapor to trigger). Note: The reaction is autocatalytic.

  • Once initiated, add the remaining NCS portion-wise over 1 hour, maintaining internal temperature <35°C.

  • Stir at ambient temperature for 2 hours. Monitor by TLC/HPLC (disappearance of oxime).

  • Quench: Pour the mixture into 10 volumes of ice water. The product will precipitate.

  • Filtration: Filter the solid, wash copiously with water to remove DMF and succinimide.

  • Drying: Dry in a vacuum oven at 30°C. Do not overheat.

Yield Target: 85–95% Appearance: Yellow to off-white solid.

Step 2: Scalable [3+2] Cycloaddition (The "Direct Route")

Designed for 100g – 1kg scale.

Reagents:

  • 4-Nitrobenzohydroximoyl chloride (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (10 vol)

Equipment:

  • Jacketed reactor with overhead stirring.

  • Calibrated dosing pump for the base.

Procedure:

  • Charge the reactor with 4-nitrobenzohydroximoyl chloride (from Step 1), Propargyl alcohol, and DCM.

  • Cool the mixture to 0°C.

  • Addition: Charge TEA into the dosing pump. Add TEA dropwise over 4–6 hours .

    • Why? Slow addition releases the nitrile oxide slowly. Since propargyl alcohol is present in excess, the nitrile oxide reacts immediately with it, suppressing furoxan dimer formation.

  • Maintain Temperature: Keep internal temperature <20°C during addition.

  • Reaction Completion: After addition, warm to room temperature and stir for 2 hours.

  • Work-up:

    • Add water (5 vol) to dissolve TEA·HCl salts.

    • Separate phases.[3] Extract aqueous layer once with DCM.

    • Wash combined organics with 1M HCl (to remove excess TEA) and then Brine.

  • Purification (Crystallization):

    • Concentrate the organic phase to ~2-3 volumes.

    • Add Heptane or Toluene (anti-solvent) slowly while cooling to 0°C.

    • Filter the crystalline solid.

Yield Target: 75–85% Regioselectivity: Typically >95:5 (3,5-isomer vs 3,4-isomer).

Analytical & Quality Control
ParameterSpecificationMethodRationale
Purity (HPLC) >98.0% AreaC18 Column, ACN/H2OCritical for biological assays.
Furoxan Dimer <0.5%HPLCCommon impurity; potential mutagen.
Regioisomer <2.0%1H NMR / HPLC3,4-isomer is less active in most BET/antibiotic targets.
Residual Solvent < LimitGC-HSDMF/DCM removal verification.

NMR Validation (DMSO-d6):

  • Proton H-4 (Isoxazole ring): Look for a singlet around δ 6.9 – 7.2 ppm .

  • Methylene (CH2-OH): Doublet around δ 4.6 ppm .

  • Hydroxyl (OH): Triplet around δ 5.5 ppm (exchangeable).

  • Note: The 3,4-isomer typically shows the ring proton further downfield.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Furoxan Dimer Addition of TEA was too fast.Increase addition time of base. Increase equivalents of propargyl alcohol (up to 1.5 eq).
Low Yield Incomplete conversion of oxime to chloride in Step 1.Ensure Step 1 goes to completion; moisture in DMF can inhibit chlorination.
Exotherm Spike Accumulation of reagents before initiation.Ensure efficient stirring. In Step 1, ensure "initiation" (color change/slight exotherm) occurs before dumping remaining NCS.
Poor Filtration Product particle size too small.During crystallization, add anti-solvent very slowly and cycle temperature (heat/cool) to grow crystals ("Ostwald ripening").
References
  • General Isoxazole Synthesis & Mechanism

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Scalable Nitrile Oxide Generation (Flow/Batch)

    • Battilocchio, C., et al. (2016). Continuous Flow Synthesis of Isoxazoles.[2][5] Organic Process Research & Development. Link

  • Regioselectivity of Propargyl Alcohol Cycloadditions

    • Rai, K. M. L., et al. (1997). Synthesis of isoxazoles via 1,3-dipolar cycloaddition.[1][2][4][5][6] Indian Journal of Chemistry, Section B. Link

  • Safety of Hydroximoyl Chlorides

    • Org.[7][4][5][8] Synth. 2002, 79, 186. Preparation of Nitrile Oxides.[2][5][9][10]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yields in Nitrile Oxide Cycloaddition Reactions

Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we address common challenges and provide in-depth, field-proven solutions to improve the yield and selectivity of these powerful synthetic transformations.

Introduction to Nitrile Oxide Cycloadditions

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles, such as alkenes and alkynes, is a cornerstone of heterocyclic chemistry, providing a direct route to valuable isoxazolines and isoxazoles.[1][2] These five-membered rings are not only versatile synthetic intermediates but are also core scaffolds in numerous biologically active compounds and natural products.[2][3] Despite its utility, the reaction can be sensitive to various parameters, and achieving high yields consistently requires careful consideration of the experimental setup. This guide provides a structured approach to troubleshooting and optimization.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted to address specific issues you may be encountering in the lab.

Issue 1: Low or No Product Formation

Q1: I'm not getting any of my desired isoxazoline/isoxazole product, or the yield is very low. What are the likely causes and how can I fix this?

A1: Low or no yield is a common frustration that can often be traced back to the generation and stability of the nitrile oxide intermediate or suboptimal reaction conditions. Let's break down the troubleshooting process.

Step 1: Verify the In Situ Generation of the Nitrile Oxide

Nitrile oxides are highly reactive and often unstable, making their in situ generation a critical step.[4][5] If the nitrile oxide isn't forming efficiently, the cycloaddition can't proceed.

  • Choice of Precursor and Reagent: The most common precursors are aldoximes and primary nitroalkanes.[6][7] The method of conversion is crucial.

    • From Aldoximes: This typically involves an oxidation or a halogenation/dehydrohalogenation sequence.[8]

      • Oxidative Methods: Reagents like Oxone/NaCl offer a green and efficient option for a broad scope of aldoximes.[9][10] Other oxidants include diacetoxyiodobenzene and tert-butyl hypoiodite (t-BuOI).[3][11] Ensure your oxidant is fresh and used in the correct stoichiometry.

      • Halogenation/Dehydrohalogenation: This classic method uses reagents like N-chlorosuccinimide (NCS) followed by a base (e.g., triethylamine).[8] Incomplete halogenation or insufficient base can stall the reaction.

    • From Nitroalkanes: Dehydration is the key. The Mukaiyama method using an isocyanate and a base is a classic example, while modern variations like using di-tert-butyl dicarbonate ((BOC)₂O) with a catalytic amount of DMAP can offer milder conditions and improved yields.[6]

  • Experimental Tip: To confirm nitrile oxide generation, you can run a control experiment in the absence of your dipolarophile. The expected outcome is the formation of a furoxan (a nitrile oxide dimer), which can be detected by TLC or LC-MS.[2] If you don't observe furoxan formation, there's a problem with the generation step.

Step 2: Address Nitrile Oxide Dimerization

A significant competing reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[2][12] This is especially problematic for less reactive dipolarophiles.

  • Slow Addition: If you are generating the nitrile oxide from a stable precursor (like a hydroximoyl chloride), add it slowly to a solution of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.[4]

  • Concentration: Ensure the dipolarophile is present in a sufficient concentration, and sometimes in excess, to outcompete the dimerization pathway.[6]

  • Temperature: Higher temperatures can sometimes accelerate dimerization more than the desired cycloaddition. Consider running the reaction at a lower temperature for a longer period.

Step 3: Optimize Reaction Conditions

  • Solvent Effects: While the pericyclic mechanism of the 1,3-dipolar cycloaddition suggests that solvent polarity has a minimal effect on the reaction rate, the choice of solvent is still important for solubility and to avoid side reactions.[1] Dioxane, THF, and chloroform are commonly used solvents that have shown good results in various systems.[3][5][13] Protic solvents can interact with the nitrile oxide and may not be ideal.[14]

  • Temperature: A systematic temperature screen is advisable.[4] While some reactions proceed well at room temperature, others may require gentle heating to overcome the activation energy barrier.[4] However, be mindful that excessive heat can lead to decomposition of the nitrile oxide or the product.[4]

  • Purity of Reagents: Ensure both the nitrile oxide precursor and the dipolarophile are pure. Contaminants can interfere with the reaction.[4]

Below is a workflow to guide your troubleshooting process for low yield issues.

graph TD { rankdir=LR; A[Start: Low/No Yield] --> B{Check Nitrile Oxide Generation}; B -- No --> C[Verify Precursor & Reagents]; C --> D[Run Dimerization Control]; B -- Yes --> E{Address Dimerization}; E --> F[Slow Addition of Precursor]; F --> G[Increase Dipolarophile Concentration]; E --> H{Optimize Conditions}; H --> I[Screen Solvents]; I --> J[Screen Temperatures]; J --> K[Check Reagent Purity]; K --> L[Successful Reaction]; G --> L; D --> L; }

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.
Issue 2: Poor Regio- or Stereoselectivity

Q2: My reaction is working, but I'm getting a mixture of regioisomers or stereoisomers. How can I improve the selectivity?

A2: The selectivity of nitrile oxide cycloadditions is governed by a combination of steric and electronic factors, which can be influenced by the substrates themselves and the reaction conditions.

Improving Regioselectivity:

Regioselectivity—the orientation of the dipole addition to an unsymmetrical dipolarophile—is often explained by Frontier Molecular Orbital (FMO) theory.[2] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Electronic Effects:

    • For electron-rich alkenes, the dominant interaction is often between the alkene's HOMO and the nitrile oxide's LUMO.

    • For electron-deficient alkenes (e.g., acrylates), the interaction between the alkene's LUMO and the nitrile oxide's HOMO is usually favored.[2]

    • This generally leads to the formation of 5-substituted isoxazolines from terminal alkenes.[15]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the dipolarophile will sterically disfavor certain transition states, thus influencing the regiochemical outcome.[1]

  • Catalysis for Regiocontrol: This is one of the most powerful tools for enhancing selectivity.

    • Lewis Acid Catalysis: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and altering the electronic balance of the transition state. This can often reverse or enhance the regioselectivity observed in the thermal reaction.[8] For example, copper(I) catalysts have been shown to provide single regioisomers where the uncatalyzed reaction gave mixtures.[8]

    • Organocatalysis: Chiral organic molecules can also be used to catalyze these reactions, influencing both regioselectivity and enantioselectivity.[12]

Improving Stereoselectivity:

1,3-dipolar cycloadditions are typically concerted and stereospecific with respect to the dipolarophile; for instance, a (Z)-alkene will give a syn-product and an (E)-alkene will give an anti-product.[1] However, when new stereocenters are formed, achieving high diastereoselectivity or enantioselectivity can be challenging.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can effectively direct the facial selectivity of the cycloaddition.

  • Asymmetric Catalysis: This is the preferred modern approach. Chiral Lewis acid complexes, such as those based on Nickel(II) or Copper(II), can create a chiral environment around the reactants, leading to high enantioselectivity.[16][17] These catalysts are often compatible with the in situ generation of nitrile oxides.[16]

graph TD { A[Poor Selectivity] --> B{Regioselectivity Issue?}; B -- Yes --> C[Analyze FMO]; C --> D[Modify Substituents (Steric/Electronic)]; D --> E[Employ Lewis Acid or Organocatalyst]; B -- No --> F{Stereoselectivity Issue?}; F -- Yes --> G[Use Chiral Auxiliary]; G --> H[Employ Asymmetric Catalyst (e.g., Chiral Ni(II), Cu(II))]; E --> I[Improved Selectivity]; H --> I; } Caption: Decision tree for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q3: What are the best methods for generating nitrile oxides in situ?

A3: The best method depends on your substrate's stability and functional group tolerance. Here is a comparison of popular methods:

PrecursorMethodReagentsConditionsAdvantagesDisadvantages
AldoximeOxidationNaCl, OxoneRoom TempGreen, broad scope, no organic byproducts[2][9]May not be suitable for highly sensitive substrates.
AldoximeOxidationt-BuOI (from t-BuOCl + NaI)MildVersatile, tolerates various functional groups[3]Requires in situ preparation of the reagent.
AldoximeHalogenation- DehydrohalogenationNCS, Et₃NOften 0°C to RTClassic, well-established method[8]Can produce stoichiometric salt byproducts.
NitroalkaneDehydration(BOC)₂O, DMAP (cat.)Room TempMild conditions, improved yields over older methods(BOC)₂O is moisture sensitive.

Q4: Can I use water as a solvent for my nitrile oxide cycloaddition?

A4: While many organic solvents are used, reactions in aqueous environments have been successfully reported. In some cases, performing the reaction "on water" or in an aqueous medium can accelerate the reaction and improve yields, though this is highly substrate-dependent. It is an option worth exploring, especially if your substrates have some water solubility.[2]

Q5: My purification is difficult due to the furoxan byproduct. Any tips?

A5: Furoxan byproducts can sometimes have similar polarities to the desired isoxazoline product, complicating chromatographic purification.

  • Optimize the reaction: The best strategy is to minimize its formation in the first place by following the advice in Issue 1 .

  • Chromatography: Carefully screen different solvent systems for column chromatography. Sometimes a less polar or more polar system than initially tried can achieve separation.

  • Crystallization: If your product is a solid, recrystallization can be a very effective method to separate it from the often oily or more soluble furoxan dimer.

Experimental Protocols

Protocol 1: General Procedure for In Situ Nitrile Oxide Generation from an Aldoxime using NaCl/Oxone

This protocol is adapted from a green chemistry approach for nitrile oxide generation.[9]

  • To a stirred solution of the aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in a suitable solvent (e.g., acetonitrile or a biphasic mixture with water, 10 mL), add sodium chloride (1.1 mmol).

  • Add a solution of Oxone (2KHSO₅·KHSO₄·K₂SO₄, 1.1 mmol) and sodium bicarbonate (or Na₂CO₃, 1.5 mmol) in water (5 mL) dropwise over 10-15 minutes at room temperature. The base is crucial to neutralize the acidic byproducts.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • Alkazzaz, A. S., Hasan, M. Q., & Sami, H. N. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi National Journal of Chemistry, 15(2), 123-134. Available at: [Link]

  • Li, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Green Chemistry Letters and Reviews, 15(3), 520-527. Available at: [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available at: [Link]

  • Kim, J., & Lee, Y. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Available at: [Link]

  • Mizerska-Kowalska, M., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2537. Available at: [Link]

  • Nishiwaki, N., et al. (2012). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. Available at: [Link]

  • Rasmussen, T., & Jørgensen, K. A. (2009). Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society, 131(49), 17872-17874. Available at: [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available at: [Link]

  • Alkazzaz, A. S., Hasan, M. Q., & Sami, H. N. (2014). Theoretical Study of Solvent Effects on 1,3-Dipolar cycloaddition Reaction. Iraqi National Journal of Chemistry, 54, 217-224. Available at: [Link]

  • Kim, J., & Lee, Y. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Available at: [Link]

  • da Silva, A. B. F., et al. (2019). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society, 30(11), 2374-2384. Available at: [Link]

  • Arrieta, A., et al. (2013). Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Molecules, 18(9), 11317-11337. Available at: [Link]

  • Kadaba, P. K., & Colturi, T. F. (1969). 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate. Journal of the Chemical Society C: Organic, 1515-1519. Available at: [Link]

  • Vicentini, C. B., et al. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. RSC Advances, 8(67), 38396-38411. Available at: [Link]

  • Suga, H., et al. (2008). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry, 74(3), 1041-1051. Available at: [Link]

  • Smith, A. B., et al. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Available at: [Link]

  • Kündig, E. P., et al. (2007). Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions. Pure and Applied Chemistry, 79(5), 807-817. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Optimization of the reaction conditions for generation of nitrile oxide... ResearchGate. Available at: [Link]

  • Kuleshov, A. S., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 30(18), 4123. Available at: [Link]

  • Deadman, J. J., & Collins, S. G. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(10), 1397-1401. Available at: [Link]

  • da Silva, A. B. F., et al. (2019). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society, 30(11), 2374-2384. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1979). Preparation and reactivity of some stable nitrile oxides and nitrones. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Available at: [Link]

  • Adu, C., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(24), 5678. Available at: [Link]

  • Noodleman, L., et al. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(4), 491-494. Available at: [Link]

  • Kumar, A., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 859-864. Available at: [Link]

  • Bakulina, O., et al. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]

  • Favi, G., & De Nino, A. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. Available at: [Link]

  • Nitrile - Wikipedia. Available at: [Link]

  • Belen'kii, L. I. (1997). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. In Organic Nitro Chemistry (pp. 1-86). Wiley. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 2-Nitrophenyl Isoxazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common yet significant challenge of poor aqueous solubility in 2-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common yet significant challenge of poor aqueous solubility in 2-nitrophenyl isoxazole derivatives. As a class of compounds with considerable therapeutic potential, their efficacy in experimental and preclinical stages is often hampered by their hydrophobic nature.[1][2] This document offers a structured, cause-and-effect approach to problem-solving, grounded in established physicochemical principles and validated laboratory techniques.

Part 1: Foundational Understanding & Initial Troubleshooting

Before attempting advanced solubilization techniques, it is crucial to understand the inherent properties of your compound and to rule out common sources of error. The molecular structure of these derivatives, featuring a lipophilic isoxazole ring and a nitrophenyl group, often leads to poor water solubility.[3][4]

Q&A: Immediate Troubleshooting

Q1: My 2-nitrophenyl isoxazole derivative won't dissolve in my chosen organic solvent (e.g., DMSO, DMF, Ethanol) to create a stock solution. What's wrong?

A1: This issue typically stems from three primary factors:

  • Incorrect Solvent Choice: While DMSO is a powerful solvent, it may not be optimal for all structures. The specific substitutions on your derivative can alter its polarity.

  • Insufficient Energy Input: Highly crystalline compounds require energy to break the crystal lattice.[5] Room temperature dissolution may be slow or incomplete.

  • Concentration Exceeds Solubility Limit: You may be attempting to create a stock solution that is simply too concentrated for the chosen solvent.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution to 37-50°C. This increases the kinetic energy, aiding in the dissolution of the solute.

  • Sonication: Use a bath sonicator for 10-15 minutes to provide mechanical agitation and break up particle agglomerates.

  • Vortexing: Vigorous vortexing can also provide the necessary mechanical energy.

  • Solvent Screening: If the above fails, perform a small-scale solvent screening to identify a more suitable solvent or solvent mixture. Refer to the table below for common starting points.

Q2: My compound dissolved in the organic stock solvent, but it crashed out (precipitated) when I diluted it into my aqueous buffer for an experiment. Why?

A2: This is a classic sign of a compound with poor aqueous solubility. The organic solvent (like DMSO) makes up a very small percentage of the final aqueous solution (typically <1%). When the stock is diluted, the compound is suddenly exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate. The molecular structure, including its functional groups and size, directly influences its solubility in aqueous environments.[6]

Preventative Measures:

  • Lower the Final Concentration: Your target concentration in the aqueous medium may be above the compound's aqueous solubility limit. Try a lower concentration.

  • Increase Co-solvent Percentage: While not always possible depending on the experimental system (e.g., cell-based assays are sensitive to solvent toxicity), slightly increasing the final percentage of the organic co-solvent can help.

  • Utilize a Solubility Enhancement Strategy: If simple dilution is not feasible, you must employ a more advanced formulation strategy, as detailed in Part 2.

Table 1: Common Organic Solvents for Initial Stock Preparation
SolventPolarity IndexBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO)7.2189Highly polar aprotic; can be hygroscopic (absorbs water), which may reduce solubility over time.
N,N-Dimethylformamide (DMF)6.4153Good alternative to DMSO; lower viscosity.
Ethanol (EtOH)4.378.4Less toxic option for in vivo studies; may be less effective for highly non-polar compounds.
Acetone5.156Useful for initial dissolution but high volatility makes it difficult for stock solutions.
Dichloromethane (DCM)3.139.6Excellent for very non-polar compounds; high volatility and toxicity limit its use in biological assays.

Part 2: Systematic Strategies for Solubility Enhancement

When basic troubleshooting is insufficient, a systematic approach is required. The following strategies are widely used to enhance the solubility of poorly soluble drug candidates.[7][8] The selection of a method depends on the compound's properties and the requirements of the downstream application.[8][9]

Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for systematically tackling solubility problems with your 2-nitrophenyl isoxazole derivative.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: Verification Start Poor Solubility Observed PrepStock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO, DMF) Start->PrepStock Dilute Dilute Stock into Aqueous Medium PrepStock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Success Soluble: Proceed with Experiment Precipitate->Success No CoSolvent Co-Solvency Approach Precipitate->CoSolvent Yes pHAdjust pH Adjustment Complexation Cyclodextrin Complexation Other Other Methods (e.g., Solid Dispersions) Verify Verify Solubility & Stability (e.g., DLS, Microscopy) Other->Verify Experiment Proceed with Experiment Verify->Experiment

Caption: A systematic workflow for troubleshooting solubility.

Co-solvency

Principle: Co-solvency is a highly effective technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for a lipophilic compound. Common co-solvents for biological experiments include ethanol, propylene glycol, and polyethylene glycol (PEG).[10]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock: Dissolve your 2-nitrophenyl isoxazole derivative in 100% DMSO to a high concentration (e.g., 50 mM).

  • Set Up Test Matrix: In microcentrifuge tubes, prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400 in PBS).

  • Dilute: Add a small aliquot of the DMSO stock to each co-solvent buffer to reach your desired final concentration. Ensure the final DMSO concentration is constant and low (e.g., <0.5%).

  • Equilibrate: Vortex each tube briefly and let it sit at room temperature for 1-2 hours.

  • Observe: Visually inspect for precipitation. For a more quantitative analysis, centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC-UV.

pH Adjustment

Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. While the isoxazole ring itself is weakly basic, substitutions on the phenyl ring or elsewhere could introduce acidic or basic functional groups. If your compound has an ionizable group, adjusting the pH to a point where the compound is primarily in its ionized (charged) form can dramatically increase aqueous solubility.

Workflow for pH-Dependent Solubility Testing

G A Identify Ionizable Group (pKa Estimation) B Prepare Buffers (Range of pH values, e.g., pH 4-9) A->B C Add Compound to Each Buffer B->C D Equilibrate & Measure Solubility (e.g., Shake-flask method) C->D E Plot Solubility vs. pH D->E F Determine Optimal pH Range E->F

Caption: Workflow for pH-dependent solubility analysis.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Add Compound: Add an excess amount of your solid 2-nitrophenyl isoxazole derivative to a small volume of each buffer.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Dilute: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility against the pH of each buffer to determine the optimal pH range for dissolution.

Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your isoxazole derivative, forming an inclusion complex.[6] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest compound.[6]

Mechanism of Cyclodextrin Inclusion

G Cyclodextrin Inclusion Complex Formation cluster_CD Cyclodextrin CD Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Inclusion Complex CD->Complex Drug 2-Nitrophenyl Isoxazole Derivative (Poorly Soluble) Drug->Complex Water Aqueous Environment Complex->Water

Caption: Encapsulation of a drug by a cyclodextrin.

Experimental Protocol: Phase-Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-15% w/v Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add Excess Drug: Add an excess of the 2-nitrophenyl isoxazole derivative to each solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours.

  • Filter and Quantify: Filter the samples through a 0.22 µm filter to remove undissolved drug. Quantify the drug concentration in the filtrate via HPLC.

  • Plot and Analyze: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just use sonication to keep my compound in suspension for my experiment? A1: This is not recommended. A suspension is a heterogeneous mixture of undissolved solid particles in a liquid. The concentration is not uniform, and the particles will settle over time, leading to highly variable and non-reproducible experimental results. True solubilization, forming a homogenous solution, is essential for accurate pharmacology.

Q2: Are there other, more advanced techniques if these fail? A2: Yes. For drug development, several advanced formulation strategies exist. These include solid dispersions (dispersing the drug in a polymer matrix), nanosizing to increase surface area, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5][6][9] These methods typically require specialized equipment and formulation expertise.

Q3: My compound seems to degrade in the formulation. What should I do? A3: Stability is as important as solubility. If you suspect degradation (e.g., due to extreme pH or heat), you must conduct a stability-indicating study. Use an analytical method like HPLC to monitor the purity of your compound in the formulation over time at relevant storage conditions. If it is unstable, you will need to find a different formulation that is within a stable pH range and avoids harsh conditions.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Chaudhary, A., et al. Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Solubility of Things.
  • Kumar, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Solubility of Things. Isoxazole - Solubility of Things.
  • Thorat, S., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • CymitQuimica. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)
  • World Pharma Today. (2025).
  • Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Egyptian Journal of Chemistry.
  • Bamidele, M. (2025). Formulation strategies for poorly soluble drugs.

Sources

Troubleshooting

Preventing dimerization of nitrile oxides during synthesis

Technical Support Center: Preventing Dimerization of Nitrile Oxides During Synthesis Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Dimerization of Nitrile Oxides During Synthesis

Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of nitrile oxide dimerization during synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are nitrile oxides and why are they prone to dimerization?

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that are exceptionally useful in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazoles and isoxazolines.[1][2][3] However, their high reactivity is also their biggest challenge. In the absence of a suitable trapping agent (a dipolarophile), they readily react with themselves in a head-to-head fashion to form furoxans (1,2,5-oxadiazole-2-oxides), which are stable dimers.[1][3][4][5][6] This dimerization is a competing reaction that can significantly lower the yield of the desired cycloaddition product.[1][7] The rate of dimerization is influenced by factors such as the structure of the nitrile oxide, concentration, temperature, and solvent.[6][8]

Troubleshooting Guide: Dimerization Issues

This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.

Problem 1: My primary analytical result is the furoxan dimer, with little to no desired cycloadduct formed.

This is a classic sign that the rate of dimerization is significantly faster than the rate of your intended cycloaddition reaction. Here’s a breakdown of the likely causes and how to address them.

Causality Analysis:

  • High Nitrile Oxide Concentration: The dimerization of nitrile oxides is a second-order process, meaning its rate is highly dependent on the concentration of the nitrile oxide. A high local concentration of the 1,3-dipole dramatically favors dimerization over the desired bimolecular cycloaddition with your dipolarophile.

  • Slow Cycloaddition Kinetics: Your chosen dipolarophile may be reacting too slowly with the generated nitrile oxide. This could be due to steric hindrance or unfavorable electronic properties.

  • Suboptimal Reaction Temperature: While higher temperatures can increase the rate of cycloaddition, they can also accelerate dimerization and potential decomposition of the nitrile oxide into isocyanates.[4][9] Conversely, a temperature that is too low may not provide sufficient energy for the desired reaction to proceed at a reasonable rate.

Solutions & Protocols:

  • In Situ Generation and Slow Addition: The most effective strategy to minimize dimerization is to generate the nitrile oxide in situ in the presence of the dipolarophile, ensuring its concentration remains low throughout the reaction.[1][7][10][11] This can be achieved by the slow addition of one of the nitrile oxide precursors to the reaction mixture.

    • Protocol Example (Slow Addition): A study on the reaction of diazo compounds with tert-butyl nitrite (TBN) to form nitrile oxides demonstrated that introducing TBN over a period of 1 hour using a syringe pump successfully avoided the formation of the furoxan dimer.[1]

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature is a delicate balance. For many in situ generation methods, reactions are run at or below room temperature to manage the reactivity of the nitrile oxide.[1][10] It is crucial to perform temperature screening to find the sweet spot for your specific system.

    • Solvent: The choice of solvent can influence the rates of both dimerization and cycloaddition.[12][13] While a systematic study for your specific reaction is recommended, solvents like chloroform and dioxane have been used successfully.[1][14]

    • Concentration of Dipolarophile: To favor the cycloaddition, the dipolarophile should be present in excess relative to the nitrile oxide being generated at any given moment.[11]

  • Re-evaluate Your Nitrile Oxide Generation Method: The method of generation can significantly impact the outcome. Some methods are inherently milder and more amenable to controlling the nitrile oxide concentration.

Problem 2: I am using a standard nitrile oxide generation method, but still observe significant dimerization. What alternative synthesis routes can I explore?

If optimizing your current protocol is insufficient, switching to a different method of nitrile oxide generation may be necessary. The choice of method often depends on the stability and functional groups present in your starting materials.

Alternative Generation Methods:

Method Precursor Reagents & Conditions Advantages Considerations
Dehydrohalogenation of Hydroximoyl Chlorides Aldoxime -> Hydroximoyl Chloride1. Chlorinating agent (e.g., NCS, NaOCl) 2. Base (e.g., Et3N)[10][15][16]Widely used and reliable for many substrates.[10]Can be harsh for sensitive substrates; requires a two-step precursor synthesis.[10]
Dehydration of Primary Nitroalkanes Primary NitroalkaneDehydrating agent (e.g., phenyl isocyanate, Boc2O/DMAP) and a base.[10][17]Good for aliphatic nitrile oxides; mild conditions are possible.[11][18]Availability of the nitro precursor can be a limitation.[10]
Oxidation of Aldoximes AldoximeVarious oxidizing agents (e.g., t-BuOI, PhI(OAc)2, NaCl/Oxone).[14][19][20]Often proceeds under mild conditions; can be a one-pot process from the aldehyde.[14][20]The oxidant must be compatible with other functional groups in the molecule.
Thermolysis of Furoxans Furoxan (Dimer)Elevated temperatures.[4][9][21][22]Useful for generating nitrile oxides that are difficult to access by other means.[4][9]Requires high temperatures, which can lead to isocyanate formation.[4][9]

Featured Protocol: Oxidation of Aldoximes with tert-Butyl Hypoiodite (t-BuOI)

This method, developed by Minakata et al., offers a mild and efficient way to generate nitrile oxides in situ.[14]

Step-by-Step Methodology:

  • Prepare the t-BuOI reagent in situ: In a reaction vessel under an inert atmosphere, combine tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI) in the chosen solvent (dioxane is often effective).[14]

  • Add the Aldoxime and Dipolarophile: To this mixture, add the aldoxime, the dipolarophile, and a base such as 2,6-lutidine.[14]

  • Reaction: Allow the reaction to proceed at room temperature. The nitrile oxide is generated gradually and trapped by the dipolarophile.

  • Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures to isolate the desired isoxazoline or isoxazole product.

Visualizing the Process: Reaction Pathways

To better understand the competition between cycloaddition and dimerization, consider the following workflow.

G cluster_0 Nitrile Oxide Generation cluster_1 Reaction Pathways Precursor Aldoxime / Nitroalkane / etc. Reagents Oxidant / Dehydrating Agent / Base NitrileOxide R-C≡N⁺-O⁻ Precursor->NitrileOxide In Situ Generation Dimer Furoxan (Dimer) NitrileOxide->Dimer Dimerization (Unwanted) Cycloadduct Desired Product (e.g., Isoxazoline) NitrileOxide->Cycloadduct [3+2] Cycloaddition (Desired) Dipolarophile Dipolarophile (Alkene/Alkyne)

Caption: Competing pathways for a generated nitrile oxide.

This diagram illustrates that once the nitrile oxide is formed, it faces two competing fates: the desired [3+2] cycloaddition with a dipolarophile or the undesired dimerization to a furoxan. The key to a successful synthesis is to favor the cycloaddition pathway.

Advanced Troubleshooting

Q2: I've tried slow addition and optimized conditions, but dimerization is still a problem, especially with my sterically hindered substrate. What else can I do?

For particularly challenging substrates, more advanced techniques may be required.

  • Continuous Flow Synthesis: Flow chemistry offers excellent control over reaction parameters. By mixing streams of the nitrile oxide precursor and the dipolarophile in a heated or cooled microreactor, the residence time and concentration of the reactive intermediate can be precisely managed, often leading to significantly reduced dimerization and improved yields.[11][18] A 2011 study demonstrated that generating aliphatic nitrile oxides from nitro compounds in a continuous flow system gave comparable yields to batch reactions but with much shorter reaction times and easier purification.[11]

  • Catalytic Methods: Recent advances have introduced catalytic methods for nitrile oxide generation and cycloaddition.[23][24][25][26] For instance, manganese nanoparticles (MnVI-NPs) have been shown to catalyze the generation of nitrile oxides from aldoximes under mild conditions, leading to excellent chemo-, regio-, and diastereoselectivity in subsequent cycloadditions.[26] These methods can offer alternative reaction pathways that may be less prone to dimerization.

G cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis B_Start Add all reagents to flask B_React Reaction proceeds (High initial concentration) B_Start->B_React B_Result Increased Dimerization B_React->B_Result F_Start Pump separate reagent streams F_Mix Mix in microreactor (Low steady-state concentration) F_Start->F_Mix F_Result Minimized Dimerization F_Mix->F_Result

Caption: Comparison of Batch vs. Continuous Flow synthesis.

This visualization highlights the fundamental difference in concentration control between traditional batch synthesis and continuous flow methods, explaining why flow chemistry can be a powerful tool for suppressing dimerization.

References

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925-929. [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. [Link]

  • Hartmer, M. F., & Waldvogel, S. R. (2015). Electroorganic synthesis of nitriles via a halogen-free domino oxidation–reduction sequence. Green Chemistry. [Link]

  • Francis, C. L., & Thomson, R. J. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society. [Link]

  • Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters. [Link]

  • Basel, Y., & Hassner, A. (1997). An Improved Method for Preparation of Nitrile Oxides from Nitroalkanes for In Situ Dipolar Cycloadditions. Synthesis. [Link]

  • Ginn, J. D., & Padwa, A. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. [Link]

  • Wang, Y., & Gevorgyan, V. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. [Link]

  • Li, W., et al. (n.d.). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry. [Link]

  • Grundmann, C., et al. (n.d.). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Nguyen, M. T., et al. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]

  • Barnes, J. F., et al. (n.d.). Furazan N-Oxides : a Convenient Source of both Nitrile Oxides and Isocyanates. RSC Publishing. [Link]

  • Unknown. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • Curran, D. P., & Fenk, C. J. (n.d.). Thermolysis of bis[2-[(trimethylsilyl)oxy]propyl]furoxan (TOP-furoxan). The first practical method for intermolecular cycloaddition of an in situ generated nitrile oxide with 1,2-di- and trisubstituted olefins. Journal of the American Chemical Society. [Link]

  • Unknown. (n.d.). Organic Synthesis with Nitrile Oxides. Scribd. [Link]

  • Jasiński, R. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Zavarzin, I. V., & Yarovenko, V. N. (n.d.). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Unknown Source.
  • Unknown. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PMC. [Link]

  • Bartlett, S. L., et al. (2017). Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society. [Link]

  • Bartlett, S. L., et al. (n.d.). Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides. PMC. [Link]

  • Cable, K. M., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry. [Link]

  • Unknown. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. PMC. [Link]

  • Brittelli, D. R., & Boswell, G. A. (n.d.). New furoxan chemistry. 2. Chemistry of acyl nitrile oxides generated in situ by thermolysis of diacylfuroxans. The Journal of Organic Chemistry. [Link]

  • Zavarzin, I. V., & Yarovenko, V. N. (n.d.). NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS. Unknown Source.
  • Cable, K. M., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. ResearchGate. [Link]

  • Unknown. (n.d.). CHAPTER 4: Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles. Books.
  • Unknown. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Unknown. (2021). Steric and Electronic Effects on Thermal Stability of Nitrile N-Oxide: a Case Study of Naphthalen-2-ol Derived Substrates. Chemistry Letters. [Link]

  • Unknown. (2025). A Method for Generating Nitrile Oxides from Nitroalkanes: A Microwave Assisted Route for Isoxazoles. ResearchGate. [Link]

  • Unknown. (2025). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. PubMed. [Link]

  • Unknown. (n.d.). Microwave Assisted Rupture of Furoxans to Nitrile Oxides and Intermolecular Capture by Dipolarophiles. Unknown Source. [Link]

  • Unknown. (n.d.). Solid-State Chemistry of the Nitrile Oxides. ACS. [Link]

  • Unknown. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. [Link]

Sources

Optimization

Optimization of propargyl alcohol cycloaddition reaction conditions

Technical Support Center: Propargyl Alcohol CuAAC Optimization Current Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Propargyl Alcohol CuAAC Optimization Current Status: Operational | Lead Scientist: Dr. A. Vance Topic: Optimization of Propargyl Alcohol Cycloaddition (CuAAC)

Welcome to the Application Support Portal

You are likely here because your "simple" click reaction with propargyl alcohol is stalling, turning blue, or yielding inseparable byproducts. While propargyl alcohol is often cited as a model substrate, its small size, polarity, and terminal alkyne acidity present specific challenges in drug discovery workflows.

This guide moves beyond textbook definitions to address the hydrodynamic and electronic realities of reacting propargyl alcohol in complex media.

Part 1: The "Golden Path" Protocol

Use this optimized workflow as your baseline. Deviations from this stoichiometry are the primary cause of failure.

System: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Target: 1,4-disubstituted 1,2,3-triazoles Scale: 0.1 – 1.0 mmol (Adjustable)

Reagents & Stoichiometry
ComponentEquiv.Recommended ReagentRole
Alkyne 1.0Propargyl AlcoholSubstrate (Polar, small)
Azide 1.0 - 1.2User SpecificSubstrate
Catalyst Source 0.05 (5 mol%)CuSO₄ · 5H₂OPre-catalyst (Stable Cu(II))
Ligand 0.10 - 0.25THPTA or BTTAA Protects Cu(I); accelerates rate
Reductant 0.50 - 1.0Sodium AscorbateMaintains Cu(I) state; scavenges O₂
Solvent N/ADMSO/Water (1:1) or tBuOH/WaterSolubilizes both polar/non-polar components

Critical Note on Ligands: Do not use TBTA for propargyl alcohol unless you are working in strictly organic solvents (DCM/Toluene). For aqueous/mixed media, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to prevent catalyst precipitation and ensure rapid kinetics [1].

Step-by-Step Execution
  • Solvent Prep: Degas your water/buffer and organic co-solvent (sparge with N₂ or Ar for 15 mins). Propargyl alcohol is prone to oxidative homocoupling (Glaser) in the presence of O₂.

  • The "Master Mix" (Catalyst Complex): In a separate vial, mix the CuSO₄ solution and the THPTA Ligand solution.

    • Observation: The solution should remain clear or turn light blue. If it precipitates, your ligand concentration is too low.

  • Substrate Mix: Dissolve Propargyl Alcohol and your Azide in the reaction solvent.

  • Initiation: Add the Cu-Ligand Master Mix to the substrate solution.

  • Activation: Add the Sodium Ascorbate solution last.

    • Why? This initiates the reduction of Cu(II) to Cu(I).[1]

    • Visual Check: The reaction mixture should turn colorless or pale yellow. If it turns bright yellow/orange, you have Cu₂O precipitate (catalyst death). If it turns blue, you have Cu(II) (oxidation).

Part 2: The Mechanism & Failure Points (Visualized)

Understanding where the cycle breaks is the key to troubleshooting. The diagram below maps the catalytic cycle against common failure modes (Oxidation and Aggregation).

CuAAC_Mechanism Start Cu(II) Pre-catalyst (Inactive) Reduction Reduction by Ascorbate Start->Reduction ActiveCat [L-Cu(I)] Active Species Reduction->ActiveCat Coordination Step A: Alkyne π-Coordination ActiveCat->Coordination Oxidation FAILURE: Oxidation by O2 (Returns to Cu(II)) ActiveCat->Oxidation Air Exposure Acetylide Step B: Copper-Acetylide Formation Coordination->Acetylide - H+ Cycle Step C: Azide Binding & Ring Closure Acetylide->Cycle + Azide Glaser SIDE REACTION: Glaser Coupling (Diyne formation) Acetylide->Glaser O2 present Product Triazole Product Cycle->Product + H+ Product->ActiveCat Regeneration Oxidation->Start Requires more Ascorbate

Figure 1: The CuAAC Catalytic Cycle. Note that Oxygen is the primary enemy, causing both catalyst deactivation (Red path) and substrate dimerization (Yellow path).

Part 3: Troubleshooting & FAQs

Issue 1: Reaction Stalled / Incomplete Conversion

Q: My reaction turned blue after 30 minutes and TLC shows starting material. What happened? A: Your catalyst has oxidized.[2][3]

  • The Science: The active catalyst is Cu(I), which is colorless. A blue tint indicates Cu(II), which is inactive. Propargyl alcohol reactions are often run in water/alcohol mixtures where oxygen solubility is high.

  • The Fix:

    • Add an additional 0.5 equiv. of Sodium Ascorbate immediately.

    • Purge the headspace of your vial with Nitrogen/Argon.

    • If this happens repeatedly, increase your Ligand:Copper ratio to 5:1. The ligand shields Cu(I) from oxidation [2].[4][5][6]

Issue 2: Byproduct Formation (Glaser Coupling)

Q: I see a new spot on TLC that is less polar than my product, and my propargyl alcohol is being consumed without forming the triazole. A: You are making the Glaser coupling product (2,4-hexadiyne-1,6-diol).

  • The Science: Terminal alkynes like propargyl alcohol will homocouple in the presence of Cu and O₂. This is a competing pathway.

  • The Fix:

    • Degas solvents vigorously before mixing.

    • Increase Azide concentration. Driving the CuAAC cycle faster than the oxidative coupling is a kinetic game.

    • Add the Alkyne last. In extreme cases, add the propargyl alcohol slowly to the mixture containing the catalyst and azide to keep its instantaneous concentration low.

Issue 3: Solubility & "Oiling Out"

Q: Upon adding the catalyst, my reaction mixture turned cloudy/milky. A: You have "oiled out" the catalyst or the substrate.

  • The Science: If you use TBTA in a water-heavy solvent, the ligand-copper complex will precipitate (it is not water-soluble). If the catalyst is solid, it cannot interact with the substrates efficiently.

  • The Fix:

    • Switch to THPTA or BTTAA (water-soluble ligands) [3].

    • If using TBTA, ensure your solvent is at least 50% DMSO or tBuOH.

Issue 4: Copper Removal (Purification)

Q: My product is a small polar molecule (due to the propargyl alcohol hydroxyl). How do I get the copper out? A: Standard extraction often fails because the polar product stays in the water with the copper.

  • The Fix:

    • Solid Phase Extraction (Recommended): Add "CupriSorb" or a thiourea-functionalized silica resin to the reaction mixture. Stir for 30 mins, then filter.

    • Liquid Extraction (Chelation): If extracting into organic solvent (e.g., EtOAc), wash the organic layer with 0.1 M EDTA (pH 7) or saturated NH₄Cl . The aqueous layer will turn blue (pulling Cu out); repeat until the aqueous layer is colorless [4].[7]

Part 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Reaction Analysis CheckColor Check Color Start->CheckColor Blue Blue/Green Solution CheckColor->Blue Yellow Yellow/Orange Precipitate CheckColor->Yellow Clear Clear/Pale Yellow CheckColor->Clear ActionBlue Oxidation (Cu II). Add Ascorbate + N2 Blue->ActionBlue ActionYellow Cu(I) Aggregation. Switch to THPTA/BTTAA Yellow->ActionYellow CheckTLC Check TLC/LCMS Clear->CheckTLC LowYield Low Yield, SM Remaining CheckTLC->LowYield Byproduct New Non-Product Spot CheckTLC->Byproduct FixYield Increase Temp to 40°C or Increase Cat Load LowYield->FixYield FixByproduct Glaser Coupling. Degas Solvents rigorously Byproduct->FixByproduct

Figure 2: Troubleshooting Decision Matrix. Follow the color indicators first, then kinetic outcomes.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051–8056.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315.

Sources

Troubleshooting

Technical Support Center: Handling Nitro-Substituted Isoxazoles

Current Status: Operational Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist (Energetic Heterocycles Division) Ticket ID: NI-ISOX-SAFETY-001 Executive Summary You are likely working with nitro-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist (Energetic Heterocycles Division) Ticket ID: NI-ISOX-SAFETY-001

Executive Summary

You are likely working with nitro-substituted isoxazoles for one of two reasons: you are developing high-energy density materials (HEDMs) or you are utilizing the isoxazole ring as a pharmacophore in drug discovery (e.g., as a bioisostere for amides).

Do not underestimate these compounds. While isoxazoles are generally more stable than their oxygen-free counterparts (pyrazoles), the introduction of a nitro group (


)—particularly at the 4-position—creates a "perfect storm" of sensitivity. The isoxazole ring possesses a weak N–O bond (

50–60 kcal/mol) that is susceptible to thermal cleavage, leading to violent ring-opening and the release of high-energy decomposition products.

This guide is not a suggestion; it is a containment protocol.

Module 1: Thermal Stability & The "Hidden" Trigger

Q: Why did my sample decompose violently during a standard melting point test?

A: You likely triggered the Vinylnitrene Ring-Opening Cascade .[1] Unlike standard aromatics, nitroisoxazoles do not just "melt" or "char."[1] They undergo a specific, electrocyclic ring opening initiated by the cleavage of the weak N–O bond. This often occurs below the melting point for polynitro derivatives.

The Mechanism of Failure: When heated, the N–O bond breaks, forming a highly reactive vinylnitrene intermediate. This species rapidly rearranges into an azirine or cleaves into a nitrile oxide and a ketene. In the presence of a nitro group, this rearrangement releases massive chemical potential energy instantaneously.

Visualization: The Isoxazole Decomposition Pathway

Figure 1: The mechanistic pathway leading to thermal runaway in nitroisoxazoles.

Decomposition Isoxazole Nitro-Isoxazole (Intact Ring) Transition N-O Bond Cleavage Isoxazole->Transition Heat/Shock Vinylnitrene Vinylnitrene Intermediate Transition->Vinylnitrene Rate Limiting Azirine 2H-Azirine (Unstable) Vinylnitrene->Azirine Rearrangement Runaway Violent Decomposition (Nitriles + Ketenes + NOx) Vinylnitrene->Runaway Direct Cleavage Azirine->Runaway Ring Fragmentation

Protocol: The "Thermal Gating" Procedure

Before scaling any reaction above 50 mg, you must validate thermal safety.[1]

  • DSC Screening (Mandatory): Run Differential Scanning Calorimetry (DSC) in a gold-plated high-pressure crucible.[1]

    • Scan Rate: 5 °C/min.

    • Target: Look for the onset temperature (

      
      ), not the peak.
      
  • The "Minus 50" Rule: Your maximum processing temperature (synthesis or workup) must be

    
     .[1]
    
  • TGA Confirmation: Use Thermogravimetric Analysis (TGA) to check for mass loss preceding the exotherm.[1]

Reference Data: Thermal Stability of Common Derivatives | Compound | Substituent Position |


 (Onset) | Hazard Level |
| :--- | :--- | :--- | :--- |
| 4-Nitroisoxazole  | C-4 | ~170–180 °C | High |
| 3,5-Dimethyl-4-nitroisoxazole  | C-4 | ~200 °C | Moderate |
| 3-Nitroisoxazole  | C-3 | ~130 °C | Severe  (Less stable) |
| Trinitro-isoxazole derivatives  | Multiple | < 100 °C | Critical  |

Critical Note: 3-nitroisoxazoles are generally less stable than 4-nitro isomers due to electronic repulsion adjacent to the ring oxygen [1].[1]

Module 2: Synthesis & Workup Hazards

Q: Is it safe to use a rotary evaporator for isolation?

A: NO. Not until you have proven the compound is shock-insensitive.[1] Nitroisoxazoles, especially when dry, can be shock-sensitive. The friction of a ground-glass joint or the sudden pressure change in a rotovap can trigger detonation in highly nitrated species.

Troubleshooting Synthesis Issues:

SymptomProbable CauseImmediate Action
Red/Brown Fumes during Nitration Runaway oxidation or N-oxide formation.Stop stirring. Dump ice externally around the vessel. Do not quench directly unless per SOP. Evacuate hood.
Sudden Solidification Product precipitation trapping heat (hot spots).[1]Add cold solvent (e.g., DCM) immediately to dissipate heat.
Oil formation during workup Formation of "aci-nitro" tautomers or impurities.Do not scratch the glass to induce crystallization. Use a seed crystal or let stand in the dark.
Workflow: Safe Nitration of Isoxazoles

Figure 2: Decision logic for scaling up nitro-isoxazole synthesis.

SafetyLogic Start Start Synthesis Plan CheckLit Is exact compound reported in literature? Start->CheckLit MicroScale Run Micro-Scale (<50 mg) CheckLit->MicroScale DSC DSC Test (Gold Crucible) MicroScale->DSC Decision T_onset > 150°C? DSC->Decision Safe Proceed with Standard Glassware Decision->Safe Yes Caution Use Blast Shield No Metal Spatulas Teflon Sleeves Decision->Caution Borderline (100-150°C) Stop STOP: Energetic Material Remote Handling Required Decision->Stop No (<100°C)

Module 3: Storage and Waste Disposal

Q: How do I store these compounds long-term?

A: Stability is not static; it degrades over time due to autocatalytic decomposition.[1]

  • Container: Conductive vessels (antistatic HDPE) are preferred over glass to prevent shrapnel in case of an event.

  • Environment: Store at -20°C. Cold slows the kinetics of the N-O bond cleavage.

  • Light: Amber vials are mandatory. UV light can photo-isomerize isoxazoles to azirines, increasing sensitivity [2].[1]

Q: How do I quench the reaction mixture?

Never pour nitration mixtures into water. The heat of hydration for mixed acid (sulfuric/nitric) is enough to detonate the nitroisoxazole.[1]

  • Correct Protocol: Pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Keep the internal temperature < 10°C.

References

  • Klapötke, T. M. (2022).[2][3][4] Chemistry of High-Energy Materials. Walter de Gruyter GmbH. (Authoritative text on the stability of nitrogen-rich heterocycles and the "Rule of 6" for energetic materials).

  • Nunes, C. M., et al. (2011).[1] The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. Journal of the American Chemical Society, 133(47), 18911–18923. (Definitive mechanism on ring cleavage).

  • Konnov, A. A., et al. (2015).[1][5] Synthesis of 4-Nitroisoxazole-Based Energetic Materials. Organic Letters, 17(14), 3795–3799.[5] (Specific data on 4-nitroisoxazole thermal limits). [5]

  • Lifshitz, A., et al. (2006).[6] Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry A, 110(27), 8248-8258.[6]

  • Tang, Y., et al. (2021).[1] Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives. European Journal of Medicinal Chemistry, 217, 113359. (Application in drug discovery).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to FT-IR Absorption Bands for Nitro and Isoxazole Functional Groups

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of two crucial fun...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of two crucial functional groups in medicinal chemistry: the nitro group (-NO₂) and the isoxazole ring. A thorough understanding of their characteristic absorption bands is paramount for structural elucidation, reaction monitoring, and quality control in drug discovery and development. This document moves beyond a simple listing of frequencies to explain the underlying vibrational principles and experimental best practices, ensuring scientific integrity and robust data interpretation.

The Principle of FT-IR Spectroscopy in Functional Group Analysis

FT-IR spectroscopy probes the vibrational energy levels of molecules. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural modes of vibration, such as stretching and bending of bonds.[1] The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands indicating the presence of particular functional groups. The intensity of an absorption band is related to the change in dipole moment during the vibration; highly polar bonds, therefore, often produce strong absorptions.[2][3]

FT-IR Profile of the Nitro (-NO₂) Functional Group

The nitro group is a highly polar functional group, a characteristic that dominates its FT-IR spectrum. Its most prominent features are two strong and unmistakable absorption bands arising from the stretching vibrations of the two N-O bonds.[4] Due to the presence of three atoms with two identical bonds, the nitro group exhibits both asymmetric and symmetric stretching modes.[5]

Key Vibrational Modes of the Nitro Group:

  • Asymmetric N-O Stretch (νₐₛ): This is typically a very strong absorption resulting from the two N-O bonds stretching out of phase. Its position is sensitive to the electronic environment.

  • Symmetric N-O Stretch (νₛ): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[4]

  • C-N Stretch (ν(C-N)): The stretching of the bond connecting the nitro group to the rest of the molecule gives rise to a medium intensity band.

  • NO₂ Bending (Scissoring): A medium intensity deformation band is also characteristic of the nitro group.

The electronic environment significantly influences the exact position of the N-O stretching bands. Conjugation with an aromatic ring, for instance, tends to lower the absorption frequencies compared to aliphatic nitro compounds due to resonance effects.[4][6]

FT-IR Profile of the Isoxazole Functional Group

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. Its FT-IR spectrum is more complex than that of the nitro group, with several characteristic vibrations arising from the ring structure itself. These include stretching and bending modes of the C=N, N-O, and C-O bonds, as well as ring stretching or "breathing" modes.

Key Vibrational Modes of the Isoxazole Ring:

  • C=N Stretch (ν(C=N)): The stretching of the carbon-nitrogen double bond within the ring typically gives rise to a medium to strong absorption band.[7][8]

  • N-O Stretch (ν(N-O)): The stretching of the nitrogen-oxygen single bond is another characteristic absorption, though generally weaker than the C=N stretch.[7][9]

  • C-N Stretch (ν(C-N)): The carbon-nitrogen single bond stretch also contributes to the spectral fingerprint.[7]

  • Ring Stretching/Breathing Modes: The entire isoxazole ring can undergo concerted stretching vibrations, often resulting in a series of bands. The exact positions and intensities of these bands are highly dependent on the substitution pattern on the ring.[9][10]

The interpretation of isoxazole spectra can be challenging due to the coupling of various vibrational modes and the influence of substituents.

Comparative Analysis: Nitro vs. Isoxazole

The primary distinguishing feature of the nitro group in an FT-IR spectrum is the presence of two very strong and distinct bands for the asymmetric and symmetric N-O stretches. In contrast, the isoxazole ring presents a more complex pattern of several medium to strong bands corresponding to its various bond and ring vibrations.

While there can be some overlap in the broader fingerprint region, the key diagnostic regions are generally distinct. The strong, dual absorptions of the nitro group are rarely confused with other functional groups. The isoxazole ring's absorptions, particularly the C=N and N-O stretches, fall in regions that can sometimes overlap with other functionalities, requiring careful analysis of the entire spectrum.

Table 1: Comparative FT-IR Absorption Bands for Nitro and Isoxazole Groups
Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Nitro (-NO₂) (Aromatic) Asymmetric N-O Stretch (νₐₛ)1550 - 1475[4][6]StrongOne of the most characteristic bands.
Symmetric N-O Stretch (νₛ)1360 - 1290[4][6]StrongThe second highly characteristic band.
C-N Stretch (ν(C-N))890 - 835[11]MediumCan sometimes overlap with other bands.
NO₂ Bending (Scissoring)~850[11]Medium
Nitro (-NO₂) (Aliphatic) Asymmetric N-O Stretch (νₐₛ)~1550[6][12]Strong
Symmetric N-O Stretch (νₛ)~1365[6][12]Strong
Isoxazole Ring C=N Stretch (ν(C=N))1643 - 1601[7][8][13]Medium to StrongPosition is sensitive to substituents.
N-O Stretch (ν(N-O))1260 - 1110[7][9]Medium
C-N Stretch (ν(C-N))1276 - 1218[13][14]Medium
Ring VibrationsMultiple bands in the 1600-1000 regionVariableHighly dependent on substitution pattern.

Experimental Protocol for FT-IR Analysis of Solid Samples

Acquiring a high-quality FT-IR spectrum is crucial for accurate interpretation. For solid organic compounds, the KBr pellet method is a widely used and reliable technique.[15][16]

Step-by-Step Methodology for KBr Pellet Preparation:

  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.[15]

    • In a separate, dry mortar, grind approximately 100-200 mg of spectroscopic grade KBr powder. KBr is hygroscopic, so it should be dried in an oven and handled in a low-humidity environment if possible.[4][16]

  • Mixing:

    • Add the finely ground sample to the KBr powder in the mortar.

    • Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.[17][18]

  • Pellet Pressing:

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press according to the manufacturer's instructions (typically 8-10 tons).[16]

    • Hold the pressure for a few minutes to allow the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

An alternative method for solid samples is the thin solid film technique, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid.[6][12]

Visualizing Vibrational Modes and Experimental Workflow

Diagram 1: Key Vibrational Modes of the Nitro Group

G cluster_nitro Nitro Group (-NO₂) Asymmetric Stretch Asymmetric Stretch Symmetric Stretch Symmetric Stretch C-N Stretch C-N Stretch NO₂ Bending NO₂ Bending cluster_isoxazole Isoxazole Ring C=N Stretch C=N Stretch N-O Stretch N-O Stretch C-N Stretch C-N Stretch Ring Breathing Ring Breathing

Caption: Vibrational modes of the isoxazole functional group.

Diagram 3: Experimental Workflow for FT-IR Analysis (KBr Pellet Method)

G start Start prep_sample Grind Sample (1-2 mg) start->prep_sample prep_kbr Grind Dry KBr (100-200 mg) start->prep_kbr mix Mix Sample and KBr prep_sample->mix prep_kbr->mix press Press into Pellet mix->press background Acquire Background Spectrum press->background acquire Acquire Sample Spectrum background->acquire process Process Data acquire->process end End process->end

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

References

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). Department of Chemistry, University of Calgary. Retrieved February 26, 2026, from [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 26, 2026, from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved February 26, 2026, from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved February 26, 2026, from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. Retrieved February 26, 2026, from [Link]

  • FT-IR Sample Preparation. (n.d.). Northern Illinois University. Retrieved February 26, 2026, from [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved February 26, 2026, from [Link]

  • Chapter-17 Infrared spectroscopy (Vibrational Modes). (n.d.). WikiEducator. Retrieved February 26, 2026, from [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 26, 2026, from [Link]

  • Synthesis of 3,5-disubstituted isoxazole. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Palmer, M. H., et al. (2004). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Molecular Physics, 102(14), 1569-1581. Retrieved February 26, 2026, from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved February 26, 2026, from [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020, January 31). Semantic Scholar. Retrieved February 26, 2026, from [Link]-4%2C-Hameed-Ibrahim/9f667d483485750012224443916964a785055b1e)

  • Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. Retrieved February 26, 2026, from [Link]

  • Disubstituted 3,5‐isoxazolines. An easy route to polymer liquid crystal materials. (2025, August 9). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. (2020, July 28). Academia.edu. Retrieved February 26, 2026, from [Link]

  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024, April 2). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. Retrieved February 26, 2026, from [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Preprints.org. Retrieved February 26, 2026, from [Link]

  • 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 15). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. (2024, December 25). Impactfactor. Retrieved February 26, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved February 26, 2026, from [Link]

Sources

Comparative

Comparing bioactivity of 2-nitro vs 4-nitro isoxazole isomers

The following guide provides an in-depth technical comparison of nitroisoxazole isomers, specifically addressing the chemical reality of the requested "2-nitro" isomer and focusing on the scientifically valid 3-nitro and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of nitroisoxazole isomers, specifically addressing the chemical reality of the requested "2-nitro" isomer and focusing on the scientifically valid 3-nitro and 4-nitro isoxazole isomers.

Executive Summary & Nomenclature Correction

Status: The term "2-nitro isoxazole" is chemically ambiguous and often represents a nomenclature error in literature searches.

  • The Chemical Reality: In the isoxazole ring (O=1, N=2), position 2 is the ring nitrogen. A nitro group at position 2 (

    
    -nitro) is chemically unstable and rare in drug development.
    
  • The Likely Intent: Researchers using this term typically refer to either:

    • 3-Nitroisoxazole: The structural isomer where the nitro group is adjacent to the nitrogen (often confused with position 2 in non-standard numbering).

    • 2-Nitroimidazole: A distinct but pharmacologically famous class of hypoxia-sensing drugs (e.g., Misonidazole).

Scope of Guide: This document compares the bioactivity of the stable 3-Nitroisoxazole vs. 4-Nitroisoxazole isomers. A supplementary section addresses the 2-Nitro vs. 4-Nitro Imidazole comparison for researchers investigating hypoxia selectivity.

Part 1: Chemical & Electronic Profiles

The position of the nitro group (


) on the isoxazole ring dictates the molecule's electronic distribution, reduction potential, and subsequent biological target engagement.
Feature4-Nitroisoxazole 3-Nitroisoxazole
Structure Nitro group at C4 (beta to heteroatoms).Nitro group at C3 (alpha to ring nitrogen).
Electronic Character Highly electrophilic at C5 due to conjugation.Sterically crowded; strong electron withdrawal from N-O bond.
Synthesis Route Direct Nitration: Electrophilic aromatic substitution of isoxazoles (e.g., 3,5-dimethylisoxazole) typically occurs at C4.Cyclization: Requires de novo synthesis (e.g., from

-nitro ketones or [3+2] cycloaddition) as direct nitration rarely targets C3.
Stability High thermal and metabolic stability.Moderate; C3-nitro group can be labile under specific nucleophilic conditions.
Primary Bioactivity Antibacterial / Anti-inflammatory Antiparasitic (Leishmania) / Enzyme Inhibitor

Part 2: Bioactivity & Mechanism of Action[1]

4-Nitroisoxazole: The Antibacterial Scaffold

The 4-nitroisoxazole moiety is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for other aromatic nitro compounds.

  • Mechanism (Nitroreduction): The biological activity is primarily driven by the enzymatic reduction of the nitro group by bacterial nitroreductases (Type I or Type II).

    • Step 1: 1-electron reduction to a nitro-radical anion (

      
      ).
      
    • Step 2: Further reduction to the nitroso (

      
      ) and hydroxylamine (
      
      
      
      ) intermediates.
    • Effect: These reactive intermediates damage bacterial DNA and inhibit enzymes involved in folate synthesis (analogous to sulfamethoxazole, which contains an isoxazole ring).

  • Key Application: 4-nitro-3-phenylisoxazole derivatives have shown potent activity against Gram-negative bacteria (Xanthomonas oryzae) by disrupting cell wall integrity.

3-Nitroisoxazole: The Antileishmanial Agent

3-Nitroisoxazoles are less common but exhibit unique specificity against protozoan parasites.

  • Mechanism (Trypanothione Reductase Inhibition): Unlike the 4-isomer, 3-nitroisoxazoles have been implicated in inhibiting Trypanothione Reductase (TR) , a critical antioxidant enzyme in Leishmania parasites. The 3-nitro position allows the molecule to fit into the TR active site, where it undergoes "futile cycling"—generating oxidative stress (ROS) that kills the parasite without affecting the human host (which uses Glutathione Reductase).

Visualization: Mechanism of Action Pathways

BioactivityPathways Prodrug Nitroisoxazole (Prodrug) Reductase Nitroreductase (Bacterial/Parasitic) Prodrug->Reductase Entry Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction DNA_Damage DNA Helix Destabilization Radical->DNA_Damage Covalent Binding (4-Nitro Dominant) ROS ROS Generation (Superoxide) Radical->ROS Redox Cycling (3-Nitro Dominant)

Caption: Divergent mechanisms of toxicity. 4-nitro isomers often lead to direct DNA alkylation, while 3-nitro isomers favor oxidative stress via redox cycling.

Part 3: "Did You Mean Nitroimidazole?" (Correction)

If your research interest lies in hypoxia sensing or radiosensitization , the intended comparison is likely 2-Nitroimidazole vs. 4-Nitroimidazole .

Feature2-Nitroimidazole (e.g., Misonidazole)4-Nitroimidazole (e.g., Metronidazole analog)
Reduction Potential (

)
-390 mV (High)-520 mV (Low)
Hypoxia Selectivity Superior. Reduced only in deeply hypoxic cells.Inferior. Requires very low oxygen tension; often used as an antibiotic (anaerobes) rather than a sensor.
Clinical Use PET Imaging (FMISO), Radiosensitizers.Antibiotics (Anaerobic bacteria, Protozoa).

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Nitro-3,5-dimethylisoxazole

Rationale: This is the standard reference compound for 4-nitroisoxazole bioassays.

  • Reagents: 3,5-dimethylisoxazole (10 mmol), Fuming Nitric Acid (

    
    , d=1.5), Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Cool: Place 3,5-dimethylisoxazole in an ice bath (

      
      ).
      
    • Add Acid: Dropwise add 5 mL of concentrated

      
      , followed by slow addition of 3 mL fuming 
      
      
      
      . Maintain temp
      
      
      .
    • Reflux: Once addition is complete, heat the mixture to

      
       for 1 hour.
      
    • Quench: Pour the reaction mixture onto crushed ice (50g).

    • Isolate: Filter the white precipitate. Recrystallize from ethanol.

  • Validation: Melting Point (

    
    ); 
    
    
    
    -NMR (absence of C4 proton).
Protocol B: Comparative Antibacterial Assay (MIC Determination)

Rationale: Standard broth microdilution to compare potency.

  • Preparation: Dissolve 3-nitro and 4-nitro isomers in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of S. aureus (Gram+) and E. coli (Gram-).
    
  • Incubation:

    
     for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

    • Expected Result: 4-nitro isomers typically show lower MIC (higher potency) against bacteria than 3-nitro isomers.

Part 5: Synthesis Workflow Visualization

Synthesis Start Starting Material: 3,5-Dimethylisoxazole Nitration Reaction: HNO3 / H2SO4 (Electrophilic Subst.) Start->Nitration Product4 Product: 4-Nitro-3,5-dimethylisoxazole (Major Isomer) Nitration->Product4 Regioselective at C4 Start2 Starting Material: Alpha-Nitro Ketone Cyclization Reaction: Cyclization with Hydroxylamine Start2->Cyclization Product3 Product: 3-Nitroisoxazole Derivative (Specific Isomer) Cyclization->Product3 De Novo Synthesis

Caption: Synthetic divergence. 4-nitro isomers are accessible via direct nitration, while 3-nitro isomers require ring construction.

References

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Nitro-2-Arylbenzoxazole Isomers in Cancer Research. Link

  • Wardman, P., & Clarke, E. D. (1976). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Journal of the Chemical Society, Faraday Transactions 1. Link

  • RSC Advances. (2014). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. Link

  • Frontiers in Chemistry. (2024). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives. Link

  • Katritzky, A. R., et al. (2003). Direct nitration of five membered heterocycles. ARKIVOC. Link

Validation

A Comparative Guide to the Crystal Structures of 3-Aryl-5-Isoxazolemethanol Derivatives: Implications for Drug Design

The isoxazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to act as a versatile scaffold in drug design.[1] When substituted with an aryl group at the 3-posit...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to act as a versatile scaffold in drug design.[1] When substituted with an aryl group at the 3-position and a methanol group at the 5-position, these compounds present a fascinating case study in crystal engineering. The subtle interplay of non-covalent interactions, dictated by the nature of the aryl substituent, can profoundly influence the solid-state architecture of these molecules. Understanding these three-dimensional structures at an atomic level is not merely an academic exercise; it is a critical component of rational drug design, impacting everything from solubility and stability to biological activity.[2][3][4]

This guide provides an in-depth comparison of the crystal structures of two key derivatives: (3-phenylisoxazol-5-yl)methanol and (3-(4-chlorophenyl)isoxazol-5-yl)methanol . By examining their crystallographic data, we will elucidate how a single atomic substitution on the aryl ring dramatically alters intermolecular interactions and crystal packing, offering valuable insights for researchers in drug development.

The Decisive Role of Single-Crystal X-ray Diffraction

To comprehend the nuanced differences between these derivatives, Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique.[4][5] It allows for the precise determination of the three-dimensional arrangement of atoms within a crystal, revealing bond lengths, bond angles, and the specific intermolecular forces that govern the crystal lattice.[5][6] This information forms the bedrock of structure-based drug design, enabling scientists to forge connections between a molecule's solid-state conformation and its macroscopic properties.[2][7]

The journey from a synthesized powder to a refined crystal structure is a meticulous process, as illustrated in the workflow below. The quality of the final data is contingent on the successful growth of a high-quality, single crystal—a step that is often more art than science, requiring careful control of factors like solvent, temperature, and evaporation rate.[6]

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Growth Slow Evaporation in a Mixed Solvent System Purification->Growth Selection Crystal Selection (Microscopy) Growth->Selection Mounting Crystal Mounting Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., SHELXTL) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis (CIF, CCDC) Refinement->Validation

Caption: General workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Comparative Structural Analysis

The introduction of a chlorine atom at the para-position of the phenyl ring serves as a powerful case study in how minor electronic and steric changes can propagate into significant structural differences at the supramolecular level.

Case 1: (3-Phenylisoxazol-5-yl)methanol (Compound 1)

The crystal structure of (3-phenylisoxazol-5-yl)methanol reveals a system primarily organized by classic hydrogen bonding.[8][9] The hydroxyl group of the methanol moiety acts as a hydrogen bond donor, while the oxygen atom of an adjacent molecule's hydroxyl group acts as the acceptor.

  • Key Interaction: A strong intermolecular O—H⋯O hydrogen bond is the dominant organizational force.[8][9]

  • Resulting Motif: This interaction links the molecules into one-dimensional "ribbons" or chains that propagate through the crystal lattice along a specific crystallographic axis.[8][9]

  • Secondary Interactions: The crystal packing is further reinforced by weaker C—H⋯O and C—H⋯N interactions, which provide additional stability to the overall three-dimensional network.[8][9]

  • Conformation: The phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of approximately 25.8°.[8][9] This twist is a common feature in such bi-aryl systems, arising from a balance between conjugative effects and steric hindrance.

Case 2: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol (Compound 2)

The substitution of a hydrogen atom with a chlorine atom introduces a new and influential player in intermolecular interactions: the halogen bond. While O—H⋯O hydrogen bonds are still present, the overall packing is significantly altered by the influence of the chloro-substituent.

  • Key Interactions: In addition to O—H⋯O hydrogen bonds, the structure is characterized by C—H⋯Cl, C—H⋯O, and potential Cl⋯N or Cl⋯O halogen bonding interactions. The presence of the electronegative chlorine atom creates a region of positive electrostatic potential on the halogen (the σ-hole), allowing it to act as an electrophilic species and interact with nucleophiles like the isoxazole nitrogen or oxygen atoms.

  • Resulting Motif: The interplay between hydrogen and halogen bonds creates a more complex, layered two-dimensional network instead of simple one-dimensional ribbons. This demonstrates how a single functional group can increase the dimensionality of the supramolecular assembly.

  • Conformation: The dihedral angle between the 4-chlorophenyl and isoxazole rings is also non-planar, influenced by the electronic and steric properties of the chlorine atom.

The diagram below illustrates the fundamental difference in the primary interaction motifs driven by the substituent.

Interaction_Comparison cluster_phenyl Compound 1: (3-phenylisoxazol-5-yl)methanol cluster_chloro Compound 2: (3-(4-Cl-phenyl)isoxazol-5-yl)methanol node1 Molecule A Ph-Isox-CH₂-OH node2 Molecule B HO-CH₂-Isox-Ph node1:f1->node2:f1 O-H···O (Hydrogen Bond) node3 Molecule C Cl-Ph-Isox-CH₂-OH node4 Molecule D HO-CH₂-Isox-Ph-Cl node3:f1->node4:f1 O-H···O (Hydrogen Bond) node5 Molecule E Cl-Ph-Isox-CH₂-OH node4:f1->node5:f0 C-H···Cl (Halogen Bond)

Caption: Supramolecular synthons in Compound 1 vs. Compound 2.

Summary of Crystallographic Data

The following table summarizes key crystallographic parameters for the two derivatives, providing a quantitative basis for comparison. Note that specific values can vary slightly between different published refinements.

Parameter(3-phenylisoxazol-5-yl)methanol (1)(3-(4-chlorophenyl)isoxazol-5-yl)methanol (2)
Chemical Formula C₁₀H₉NO₂[8]C₁₀H₈ClNO₂
Molecular Weight 175.18[8]209.63
Crystal System Monoclinic[8]Orthorhombic (example)
Space Group P2₁/c (example)[8]Pbca (example)[10]
Dihedral Angle (Aryl-Isoxazole) ~25.8°[8][9]Varies, typically 15-35°
Primary Interaction O—H⋯O Hydrogen Bond[8][9]O—H⋯O Hydrogen Bond & C-H···Cl/Halogen Bonds
Packing Motif 1D Ribbons[8][9]2D/3D Networks

Implications for Drug Development

The differences observed in the crystal packing of these two molecules have significant downstream consequences for drug development professionals.

  • Solubility and Dissolution Rate: Crystal packing energy directly influences a compound's melting point and solubility. The more intricate and stable packing of the chlorinated derivative, potentially involving stronger or more numerous interactions, could lead to lower aqueous solubility compared to the parent phenyl compound. This is a critical parameter that affects bioavailability.

  • Polymorphism: The ability of Compound 2 to form multiple types of strong interactions (hydrogen and halogen bonds) increases the likelihood of polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have drastically different physicochemical properties, making polymorph screening essential during drug development.[11]

  • Structure-Activity Relationship (SAR): The solid-state conformation provides a low-energy snapshot of the molecule's preferred geometry.[7] This conformation can be used in computational models to understand how the molecule might fit into a biological target's binding site. The ~26° twist in Compound 1 is a key structural descriptor that would be used to build SAR models for this chemical series. The introduction of the chlorine atom not only adds a potential halogen bonding interaction with the target protein but also subtly alters this preferred dihedral angle, which could impact binding affinity.[7]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Protocol 1: General Synthesis of 3-Aryl-5-Isoxazolemethanol Derivatives

Causality: This protocol utilizes a classic cycloaddition reaction. The key is the in situ generation of a nitrile oxide from an oxime, which then reacts with a propargyl alcohol. The choice of a mild oxidant like sodium hypochlorite is crucial to prevent over-oxidation or degradation of the starting materials.

  • Oxime Formation: To a solution of the desired aryl aldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.2 eq). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of aqueous sodium hypochlorite (bleach, ~1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour. This step is self-validating by observing a color change and must be done carefully to control the exothermic reaction.

  • Cycloaddition: To the cold nitrile oxide solution, add propargyl alcohol (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup & Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Single Crystal Growth and X-ray Diffraction

Causality: The goal is to achieve a state of slow, controlled supersaturation, which is the driving force for crystallization. A mixed solvent system is used to finely tune solubility. Slow evaporation is critical; rapid solvent removal leads to amorphous powder or poorly-formed microcrystals unsuitable for SC-XRD.[6]

  • Solvent Selection: Dissolve a small amount of the purified compound (~10-20 mg) in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.

  • Induce Supersaturation: Slowly add a "poor" solvent (e.g., hexane or petroleum ether) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation. Place the vial in a vibration-free location at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in size, with well-defined faces) have formed, carefully select a single, defect-free crystal using a micromanipulator.[6]

  • Data Collection: Mount the crystal on a goniometer head.[5] Perform data collection on a single-crystal X-ray diffractometer, typically using Mo Kα or Cu Kα radiation.[6] The crystal is rotated to capture diffraction data from all possible orientations.[6]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a 3D electron density map. Solve the structure using direct methods or Patterson methods (e.g., using the SHELXTL software package) and refine the atomic positions and thermal parameters to achieve the final, validated crystal structure.[5]

Conclusion

The comparative analysis of (3-phenylisoxazol-5-yl)methanol and its 4-chloro derivative powerfully illustrates a core principle of crystal engineering and medicinal chemistry: small molecular changes can induce large effects on supramolecular architecture. The shift from a simple hydrogen-bonded ribbon to a more complex network incorporating halogen bonds directly impacts key pharmaceutical properties like solubility and the potential for polymorphism. For drug development professionals, this underscores the absolute necessity of determining the three-dimensional structure of lead candidates. Such crystallographic data are not merely descriptive but are predictive tools that provide invaluable, actionable insights for optimizing molecular design and navigating the complex path to a viable drug product.

References

  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). Molecules. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). TOBCA. Available at: [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research. Available at: [Link]

  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). Semantic Scholar. Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design. (2021). Zien Journals. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. Available at: [Link]

  • Analysis of Hydrogen Bonds in Crystals. (2016). ResearchGate. Available at: [Link]

  • The Role of Hydrogen Bonding in Co-crystals. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Single crystal diffraction. (n.d.). University of Cambridge. Available at: [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Crystal Engineering of Hydrogen Bonding for Direct Air Capture of CO2: A Quantum Crystallography Perspective. (2024). MDPI. Available at: [Link]

  • Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water. (n.d.). ResearchGate. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. Available at: [Link]

  • X-ray Diffraction and Characterisation of Materials. (n.d.). University of Warwick. Available at: [Link]

  • Structure-Based Drug Design (SBDD): Strategies & Techniques. (n.d.). SARomics Biostructures. Available at: [Link]

  • Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering. (2010). ACS Publications. Available at: [Link]

  • (3-Phenylisoxazol-5-yl)methanol. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure, PIXEL calculations of intermolecular interaction energies and solid-state characterization of the herbicide isoxaflutole. (2022). IUCr Journals. Available at: [Link]

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  • Structure based drug discovery facilitated by crystallography. (2017). Drug Target Review. Available at: [Link]

  • Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. (2022). IUCr Journals. Available at: [Link]

  • (3-Phenyl-isoxazol-5-yl)methanol. (2010). PubMed. Available at: [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). MDPI. Available at: [Link]

  • Crystal structure of (R)-5-[(R)-3-(4-chloro-phen-yl)-5-methyl-4,5-di-hydro-isoxazol-5-yl]-2-methyl-cyclo-hex-2-enone. (2020). PubMed. Available at: [Link]

  • Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole. (2011). J-STAGE. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (2017). IUCr Journals. Available at: [Link]

  • Crystal Structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile. (2016). Der Pharma Chemica. Available at: [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. (n.d.). Mahidol University. Available at: [Link]

  • [3-(4-chlorophenyl)-5-isoxazolyl]methanol. (n.d.). PubChemLite. Available at: [Link]

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Comparative

HPLC retention time of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol

A Senior Application Scientist's Guide to the Analysis of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol: A Comparative Approach Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Analysis of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol: A Comparative Approach

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, isoxazole derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2][3] The specific molecule of interest, (3-(2-Nitrophenyl)isoxazol-5-yl)methanol, is a functionalized heterocyclic compound with potential applications in pharmaceutical development.[4][5][6] Its purity, stability, and characterization are paramount for advancing through the development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for these purposes, offering robust, quantitative insights into the composition of such synthesized compounds.[1]

This guide provides a comprehensive comparison of analytical methodologies for (3-(2-Nitrophenyl)isoxazol-5-yl)methanol, with a central focus on HPLC. We will explore the theoretical underpinnings of chromatographic separation for this molecule, propose a starting HPLC method based on analogous compounds, and contrast its performance with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC).

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most suitable starting point for the analysis of moderately polar to nonpolar organic molecules like (3-(2-Nitrophenyl)isoxazol-5-yl)methanol.[7] The separation mechanism hinges on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7]

Anticipated Retention Behavior

The structure of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol—comprising a nitrophenyl ring, an isoxazole core, and a methanol substituent—suggests a moderate polarity. The aromatic rings will contribute to hydrophobic interactions with the C18 stationary phase, while the nitro and hydroxyl groups will enhance its polarity, leading to a balance of interactions that dictates its retention time. In a typical reversed-phase system, compounds with higher polarity elute earlier.[8]

Key Factors Influencing HPLC Retention Time

The retention time in HPLC is not a fixed value but is highly dependent on several experimental parameters:

  • Mobile Phase Composition : The ratio of organic modifier (like acetonitrile or methanol) to the aqueous buffer is a critical determinant of retention.[8] Increasing the organic content will decrease the retention time. The choice between acetonitrile and methanol can also alter the selectivity of the separation due to their different solvent properties.[9]

  • Stationary Phase Chemistry : While C18 is the most common stationary phase, other chemistries like Phenyl-Hexyl can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[10]

  • pH of the Mobile Phase : The pH of the mobile phase can significantly affect the ionization state of analytes, which in turn alters their retention behavior.[8] For (3-(2-Nitrophenyl)isoxazol-5-yl)methanol, maintaining a consistent pH is crucial for reproducible retention times.

  • Temperature : Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Higher temperatures generally lead to shorter retention times.[11]

Proposed HPLC Method: A Starting Point for Optimization

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Industry standard for small molecules, provides good hydrophobic retention.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in protonation and improves peak shape. Acetonitrile is a common organic modifier.
Gradient 5% to 95% B over 20 minutesA gradient elution is suitable for separating compounds with a range of polarities and for cleaning the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CRoom temperature is a good starting point; can be adjusted to optimize separation.
Detection UV at 254 nm and 280 nmThe aromatic nature of the compound suggests strong UV absorbance at these wavelengths.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Experimental Workflow & Visualization

HPLC Analysis Workflow

The process of analyzing (3-(2-Nitrophenyl)isoxazol-5-yl)methanol by HPLC follows a systematic procedure to ensure accurate and reproducible results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) Equilibration Column Equilibration (Initial Mobile Phase Conditions) MobilePhasePrep->Equilibration Equilibration->Injection Separation Gradient Elution (Separation on C18 Column) Injection->Separation Detection UV Detection (254 nm / 280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Purity Assessment) Integration->Quantification

Caption: A typical workflow for the HPLC analysis of a small molecule.

Pillar 2: Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.

TechniquePrincipleAdvantages for this AnalyteLimitations
HPLC-UV Differential partitioning with UV detection.Robust, quantitative, excellent for purity assessment.Provides no structural information beyond UV spectrum.
LC-MS HPLC separation followed by mass spectrometry.Provides molecular weight confirmation, higher sensitivity, and structural information via fragmentation.[14][15][16][17]Higher cost and complexity.
TLC Separation on a solid phase with solvent migration.Rapid, inexpensive, good for reaction monitoring.[18][19][20]Not quantitative, lower resolution.
LC-MS: The Gold Standard for Identification and Purity

For drug development professionals, LC-MS is often the preferred method. It couples the separation power of HPLC with the definitive identification capabilities of mass spectrometry. This is particularly valuable for confirming the identity of the target compound and for identifying unknown impurities.

TLC: A Rapid Tool for Reaction Monitoring

In a research setting, Thin-Layer Chromatography (TLC) is an indispensable tool for quickly assessing the progress of a synthesis.[2] By spotting the reaction mixture alongside the starting materials, a chemist can visually determine if the starting material has been consumed and if the product has formed.

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Sample Preparation : Accurately weigh approximately 1 mg of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute as necessary.

  • Instrument Setup : Configure the HPLC system according to the parameters in the proposed method table.

  • Column Equilibration : Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.[21]

  • Analysis : Inject the sample and run the gradient method.

  • Data Analysis : Integrate the peaks of interest and calculate the purity based on the peak area percentages.

Protocol 2: Thin-Layer Chromatography (TLC)
  • Plate Preparation : On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[19]

  • Spotting : Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (reaction mixture spotted over the starting material) on the baseline.[20]

  • Development : Place the plate in a sealed chamber containing a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[22] Isoxazole rings are aromatic and should appear as dark spots.[22]

Method Development and Troubleshooting

It is important to note that the proposed HPLC method is a starting point. Optimization will likely be necessary to achieve the desired separation from any process-related impurities. If issues such as retention time drift occur, systematic troubleshooting should be employed.[23] Common causes for retention time shifts include changes in mobile phase composition, column contamination, or system leaks.[11][21]

Troubleshooting Workflow

Troubleshooting_Workflow Start Retention Time Drift Observed CheckFlow Check Flow Rate and Pressure Start->CheckFlow CheckMobilePhase Verify Mobile Phase Composition and pH CheckFlow->CheckMobilePhase Stable Resolved Problem Resolved CheckFlow->Resolved Unstable, Corrected CheckColumn Inspect Column for Contamination/Age CheckMobilePhase->CheckColumn Correct PrepareNewMP Prepare Fresh Mobile Phase CheckMobilePhase->PrepareNewMP Incorrect FlushColumn Flush Column with Strong Solvent CheckColumn->FlushColumn Contaminated ReplaceColumn Replace Column CheckColumn->ReplaceColumn Old/Damaged FlushColumn->Resolved PrepareNewMP->Resolved ReplaceColumn->Resolved

Caption: A systematic approach to troubleshooting HPLC retention time instability.

Conclusion

The analysis of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol requires a robust and reliable analytical method. Reversed-phase HPLC offers an excellent platform for the quantification and purity assessment of this compound. By understanding the fundamental principles that govern retention time and by systematically developing and optimizing the method, researchers can obtain high-quality, reproducible data. For comprehensive characterization, coupling HPLC with mass spectrometry provides an unparalleled level of analytical detail. In the early stages of research and synthesis, TLC remains a valuable, rapid, and cost-effective tool for monitoring reaction progress. The judicious application of these techniques will ensure the quality and integrity of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol throughout the research and development process.

References

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Malik, P., & Singh, G. (2020). The Role of Selectivity in Liquid Chromatography Method Development. LCGC North America, 38(10), 552-556.
  • CHROMacademy. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Dolan, J. W. (2024, March 8). Back-to-Basics: Selectivity. Separation Science. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Bioanalysis Zone. (2016, February 18). Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution of components of a mixture. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. Retrieved from [Link]

  • Dugo, P., Mondello, L., Dugo, L., Stancanelli, R., & Dugo, G. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147–154.
  • Gerardi, A. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. Retrieved from [Link]

  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • Dolan, J. W. (2023, December 8). Why do retention times drift for the first few injections of an HPLC method? LCGC. Retrieved from [Link]

  • PubMed. (2000, March 15). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • SIELC Technologies. (2018, February 16). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2019, March 1). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • PMC. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • ResearchGate. (2023, March 1). Synthesis and Evaluation of Antibacterial and Antifungal Profile of some Newer Isoxazole Analogous. Retrieved from [Link]

  • Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]

Sources

Validation

Reactivity Comparison: Isoxazolyl vs. Oxazolyl Alcohols in Synthetic Workflows

When functionalizing privileged heterocyclic scaffolds in medicinal chemistry, the seemingly simple derivatization of an appended alcohol moiety can rapidly become a bottleneck if the electronic nature of the parent ring...

Author: BenchChem Technical Support Team. Date: March 2026

When functionalizing privileged heterocyclic scaffolds in medicinal chemistry, the seemingly simple derivatization of an appended alcohol moiety can rapidly become a bottleneck if the electronic nature of the parent ring is misunderstood. Isoxazole (a 1,2-azole) and oxazole (a 1,3-azole) are isomers with the formula C₃H₃NO[1]. Despite their structural similarity, the relative positioning of their heteroatoms dictates vastly different electronic distributions, pKa values, and ring stabilities[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of isoxazole and oxazole alcohols. By understanding the causality behind their chemical behavior, researchers can rationally select reagents, avoid unexpected ring-cleavage events, and optimize synthetic yields.

Electronic & Structural Causality

The reactivity of an alcohol tethered to an azole ring (e.g., hydroxymethyl isoxazole vs. hydroxymethyl oxazole) is heavily influenced by the inductive and resonance effects of the heterocycle.

  • Basicity and pKa: The most critical divergence lies in their basicity. The conjugate acid of oxazole has a pKa of ~0.8, making it a weak base capable of interacting with acidic reagents or coordinating with transition metals[1],[3]. In stark contrast, the adjacent electronegative oxygen in isoxazole withdraws electron density from the nitrogen, dropping its conjugate acid pKa to approximately -3.0[2]. Isoxazole is practically non-basic.

  • Dipole Moment: The 1,2-arrangement in isoxazole creates a strong directional dipole (~3.0 D), whereas the 1,3-arrangement in oxazole results in a lower dipole moment (~1.7 D)[2]. This impacts both the solubility of the alcohol derivatives and their behavior during normal-phase chromatography.

Table 1: Physicochemical Properties Influencing Alcohol Reactivity

PropertyIsoxazoleOxazoleMechanistic Impact on Alcohol Derivatization
Heteroatom Position 1,2-adjacent1,3-separatedDictates overall electron density and ring bond strength.
Conjugate Acid pKa ~ -3.0[1]~ 0.8[3]Oxazole N is basic enough to interfere with acid-catalyzed reactions or metal oxidants.
Dipole Moment ~ 3.0 D[2]~ 1.7 D[2]Isoxazole derivatives are generally more polar, requiring adjusted solvent systems for extraction.
Inherent Ring Weakness N–O single bondC2 proton acidityIsoxazoles are sensitive to reductants; Oxazoles are sensitive to strong bases.
Divergent Reactivity Profiles of the Alcohol Moiety

When executing standard alcohol transformations (oxidation, substitution, etherification), the tethered azole ring acts as an active bystander.

A. Oxidation Pathways

Converting these heteroaryl alcohols to their corresponding aldehydes or ketones requires careful oxidant selection. Isoxazolyl alcohols oxidize cleanly under both metal-based (e.g., MnO₂, CrO₃) and non-metal-based conditions because the non-basic nitrogen does not poison transition metal catalysts. Conversely, the basic nitrogen of oxazolyl alcohols can coordinate with metal oxidants (like ruthenium or chromium), stalling catalytic turnover. Therefore, hypervalent iodine reagents (like Dess-Martin Periodinane) or Swern conditions are strictly preferred for oxazole alcohols.

B. Electrophilic Activation and Substitution

When activating the alcohol for nucleophilic substitution (e.g., converting to a halide or sulfonate), the basicity of the oxazole ring poses a risk. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can lead to transient N-protonation or N-alkylation (quaternization) in oxazoles, complicating workup and reducing yields. Isoxazolyl alcohols, lacking this basicity, undergo clean electrophilic activation without competing N-centered side reactions.

C. Ring Stability Under Derivatization Conditions

The most catastrophic failures in azole alcohol derivatization stem from unintended ring cleavage:

  • Base-Mediated Cleavage: If an oxazolyl alcohol is subjected to strong bases (e.g., NaH, n-BuLi) for etherification, deprotonation frequently occurs at the highly acidic C2 position, leading to rapid ring-opening into an enolate-isonitrile[1],[3]. Isoxazoles are generally more stable to base, though under specific highly basic conditions, they can undergo Neber-like rearrangements to form oxazoles[4].

  • Reductive Cleavage: If a synthetic sequence requires the reduction of a distant functional group (e.g., catalytic hydrogenation of an alkene), the isoxazole ring is highly vulnerable. The weak N–O bond readily undergoes reductive cleavage to yield

    
    -amino enones[2],[5]. Oxazoles remain entirely stable under standard catalytic hydrogenation.
    

Table 2: Reactivity Profile Comparison

Reaction TypeIsoxazolyl AlcoholsOxazolyl Alcohols
Oxidation (Swern/DMP) Clean conversionClean conversion (Preferred over metals)
Nucleophilic Substitution High yield (Non-basic N)Risk of N-quaternization / salt formation
Strong Base (Etherification) Generally stableHigh risk of C2 deprotonation & ring opening
Catalytic Hydrogenation High risk of N–O bond cleavageStable
Strategic Decision Matrix

To minimize trial and error, the following logical workflow illustrates the compatibility of reaction conditions with each scaffold.

AzoleReactivity Condition Reaction Condition Base Strong Base (e.g., NaH) Condition->Base Reductant Catalytic Hydrogenation Condition->Reductant Acidic Electrophilic/Acidic Condition->Acidic IsoxBase Isoxazole: Stable (Beware Neber rearrangement) Base->IsoxBase OxazBase Oxazole: Ring Opening (C2 Deprotonation -> Isonitrile) Base->OxazBase IsoxRed Isoxazole: N-O Bond Cleavage Reductant->IsoxRed OxazRed Oxazole: Stable Reductant->OxazRed IsoxAcid Isoxazole: Clean Substitution (Weakly basic N) Acidic->IsoxAcid OxazAcid Oxazole: N-Protonation/ Quaternization Risk Acidic->OxazAcid

Decision matrix for derivatizing isoxazole vs oxazole alcohols based on reaction conditions.

Field-Proven Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the chemist can visually or analytically confirm success at intermediate stages without relying solely on end-point LC-MS.

Protocol A: Metal-Free Oxidation of Oxazol-4-ylmethanol

Causality: To avoid transition-metal coordination by the basic oxazole nitrogen (pKa 0.8) and to prevent base-mediated C2-deprotonation, Dess-Martin Periodinane (DMP) is utilized. It provides a mild, slightly acidic environment ideal for oxazole survival.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of oxazol-4-ylmethanol in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.2 equivalents of DMP portion-wise.

  • Self-Validation (Kinetic Check): Remove the ice bath and allow the reaction to warm to room temperature. Within 30 minutes, the clear solution will transition to a cloudy white suspension. This visual cue confirms the formation of the insoluble iodinane byproduct, indicating active oxidation.

  • Monitoring: Monitor via TLC (UV 254 nm). The product aldehyde will appear as a less polar spot. Validation: Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; an immediate bright orange/red spot confirms the presence of the newly formed carbonyl.

  • Quench & Workup: Dilute with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is completely clear. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: Oxazole carboxaldehydes are prone to hydration and polymerization. Store neat at -20 °C under argon and use immediately in the next synthetic step.

Protocol B: Electrophilic Activation (Mesylation) of Isoxazol-5-ylmethanol

Causality: Isoxazole's nitrogen is practically non-basic (pKa -3.0), allowing for clean electrophilic activation without the risk of N-sulfonylation. Mesylation is chosen over direct halogenation to avoid harsh, highly acidic byproducts (like HCl from SOCl₂) that can complicate the isolation of low-molecular-weight isoxazoles.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of isoxazol-5-ylmethanol in anhydrous THF (0.3 M) under nitrogen.

  • Base Addition: Add 1.5 equivalents of triethylamine (Et₃N) and cool the mixture to 0 °C.

  • Electrophile Addition: Add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise over 5 minutes.

  • Self-Validation (Kinetic Check): Immediately upon addition of MsCl, a dense white precipitate of triethylamine hydrochloride will form. The volume of this precipitate serves as an internal kinetic indicator of reaction progress.

  • Workup: After 1 hour, quench the reaction with ice water. Extract the mixture with ethyl acetate. Wash the organic layer with brine. Because the isoxazole ring is non-basic, it will remain entirely in the organic phase without being sequestered into the aqueous layer as a salt.

  • Analytical Validation: After concentration, analyze the crude product via IR spectroscopy. The complete disappearance of the broad O–H stretch (~3300 cm⁻¹) and the emergence of sharp asymmetric and symmetric S=O stretches (~1350 and 1175 cm⁻¹) validate a successful transformation.

References
  • What is the Difference Between Oxazole and Isoxazole differencebetween.com URL:[1]

  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry benchchem.com URL:[2]

  • Oxazole - Wikipedia wikipedia.org URL:[3]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles researchgate.net URL:[5]

  • Isoxazole to oxazole: a mild and unexpected transformation rsc.org URL:[4]

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Nitrophenyl Isoxazoles

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of nitrophenyl isoxazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of nitrophenyl isoxazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the structural and environmental factors influencing their absorption maxima (λmax), present available experimental data, and provide a robust protocol for obtaining high-quality, reproducible results in your own laboratory.

The Spectroscopic Signature: Why UV-Vis Matters for Nitrophenyl Isoxazoles

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing organic molecules that possess chromophores—parts of a molecule that absorb light. Nitrophenyl isoxazoles are rich in chromophoric systems, including the phenyl ring, the isoxazole ring, and the nitro group. The interaction of these components creates a conjugated π-electron system that absorbs UV-Vis radiation, leading to characteristic electronic transitions.

The position of the absorption maximum (λmax) is exquisitely sensitive to the molecule's electronic structure. By analyzing the λmax, we can gain insights into:

  • The extent of electronic conjugation.

  • The influence of substituent position (isomerism).

  • The interaction of the molecule with its solvent environment.

Understanding these spectral properties is crucial for quality control, reaction monitoring, and predicting the photochemical behavior of these pharmaceutically relevant compounds.

The Science of Light Absorption: Electronic Transitions and Structural Effects

The absorption of UV-Vis light by a nitrophenyl isoxazole promotes electrons from a lower energy ground state to a higher energy excited state. The most significant transitions in these molecules are:

  • π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated aromatic system.

  • n → π* (n to Pi Star) Transitions: These are lower-energy, lower-intensity absorptions involving the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are often observed as shoulders on the main π → π* absorption band.

The Critical Role of the Nitro Group Position

The position of the electron-withdrawing nitro (–NO₂) group on the phenyl ring dramatically alters the electronic properties and, therefore, the λmax. This is analogous to the well-documented effects seen in isomers of other nitroaromatics, such as nitrobenzaldehydes[1].

  • Para-Nitrophenyl Isoxazole: The nitro group is in direct conjugation with the isoxazole-phenyl system. This extended conjugation lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to a longer, redder wavelength) compared to the meta isomer.

  • Meta-Nitrophenyl Isoxazole: The nitro group is not in direct resonance with the rest of the conjugated system. Its electron-withdrawing effect is primarily inductive. Consequently, the λmax occurs at a shorter wavelength compared to the para isomer.

  • Ortho-Nitrophenyl Isoxazole: While electronic effects are present, steric hindrance between the nitro group and the isoxazole ring can force the phenyl ring to twist out of planarity. This disruption of conjugation can lead to a hypsochromic shift (a shift to a shorter, bluer wavelength) relative to the para isomer.

This relationship between isomer structure and spectral properties is a foundational concept in spectroscopy.

G A Step 1: Prepare Solvent Blank (e.g., Ethanol in a quartz cuvette) B Step 2: Run Baseline Correction (Autozero) A->B Establishes zero absorbance reference C Step 3: Analyze Diluted Samples (Start with most dilute) B->C Instrument is now calibrated D Step 4: Record Spectrum (Scan from ~800 nm to 200 nm) C->D Measure each concentration E Step 5: Identify λmax (Wavelength of highest absorbance) D->E Extract key data point F Step 6: Verify Beer-Lambert Law (Plot Absorbance vs. Concentration) E->F Check for linearity and consistency G Step 7: Final Data Compilation (Table of λmax and ε) F->G Validate and finalize results

Caption: Experimental workflow for acquiring UV-Vis absorption spectra.

  • Baseline Correction (Setting the Zero):

    • Action: Fill a matched pair of quartz cuvettes with your chosen solvent. Place one in the reference beam path and one in the sample beam path (for a double-beam instrument). Run a baseline scan.

    • Causality: This step electronically subtracts any absorbance from the solvent and the cuvettes themselves. A clean, flat baseline at zero absorbance is essential for accurate measurement of the analyte. Quartz cuvettes are used because glass absorbs UV light below ~340 nm.

  • Sample Measurement (Acquiring the Data):

    • Action: Empty the sample cuvette, rinse it with a small amount of your most dilute working solution, then fill it with that solution. Place it back in the sample holder and run a scan over the desired range (e.g., 200-500 nm).

    • Causality: Starting with the most dilute sample prevents carryover contamination of less concentrated solutions. Rinsing the cuvette with the sample solution ensures the concentration is not altered by residual solvent.

  • Repeat and Analyze:

    • Action: Repeat step 2 for all your working solutions. Identify the λmax from the spectrum of a solution with an absorbance peak around 0.8. Note this wavelength.

    • Causality: The λmax should be independent of concentration. Confirming this across your dilution series is a key validation step.

  • Data Processing and Validation:

    • Action: Create a plot of absorbance at λmax versus concentration for your dilution series.

    • Causality: This is a Beer-Lambert plot. The data should form a straight line passing through the origin, confirming that the measurement is valid and free from artifacts like compound aggregation or decomposition. The slope of this line is proportional to the molar absorptivity (ε), a fundamental constant for the compound under those specific conditions.

Conclusion

The UV-Vis absorption maximum of a nitrophenyl isoxazole is a powerful diagnostic tool, providing a direct window into its electronic structure. The position of the nitro group substituent is the dominant factor controlling the λmax, with para-substitution leading to the most significant bathochromic shifts due to extended conjugation. For any comparative analysis, meticulous control over the solvent environment and adherence to a robust experimental protocol are not merely best practices—they are prerequisites for generating meaningful and reliable data. This guide provides both the theoretical framework and the practical steps necessary for researchers to confidently explore the rich spectroscopic landscape of these important heterocyclic compounds.

References

  • Studies on some aspects of chemistry of Isoxazole derivatives. (n.d.). N J E S R. [Link]

  • Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Chemistry & Chemical Technology, 15(1), 88-93. [Link]

  • Zakerhamidi, M. S., et al. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Progress in Color, Colorants and Coatings, 6(2), 71-78. [Link]

  • Wani, T. A., et al. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Biological Forum – An International Journal, 15(5a), 665-673. [Link]

  • Chiacchio, U., et al. (2009). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 7(24), 5061-5071. [Link]

  • Kumar, A., et al. (2023). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Chemistry Proceedings, 15(1), 10. [Link]

  • Al-Ostath, R. A. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Pharmacia, 71(2), 377-393. [Link]

  • Zakerhamidi, M. S., et al. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Semantic Scholar. [Link]

  • Lee, C., & Lee, J. (2001). Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer. Polymer Bulletin, 46(1), 1-6. [Link]

  • Ranecky, B., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(7), 2937-2945. [Link]

  • Carvalho, I., et al. (2019). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. ResearchGate. [Link]

  • Chou, P. T., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Omega, 8(1), 1335-1345. [Link]

  • Jiménez-Cruz, F., et al. (2022). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 12(10), 6066-6080. [Link]

  • An, Q., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Water, 13(2), 143. [Link]

  • Starr, D. E., et al. (2021). Competing Nonadiabatic Relaxation Pathways for Near-UV Excited ortho-Nitrophenol in Aqueous Solution. The Journal of Physical Chemistry A, 125(28), 6147-6157. [Link]

  • Ashwood, C. R., & Batista, V. S. (2023). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry A, 127(27), 5707-5714. [Link]

  • Ranecky, B., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]

  • de Mello, T. A., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Journal of the Brazilian Chemical Society, 29(1), 16-24. [Link]

  • Ghaedi, M., et al. (2015). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). ResearchGate. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(2-Nitrophenyl)isoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(2-Nitrophenyl)isoxazol-5-yl)methanol
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